SDZ281-977
説明
Structure
3D Structure
特性
IUPAC Name |
methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-21-14-7-9-17(22-2)13(11-14)6-4-12-5-8-16(19)15(10-12)18(20)23-3/h5,7-11,19H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOFTOHENYHNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC2=CC(=C(C=C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198505 | |
| Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150779-71-8 | |
| Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150779-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Core Mechanism of Action of SDZ-281-977: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ-281-977, a synthetic derivative of the natural product lavendustin A, has emerged as a potent antiproliferative agent with a distinct mechanism of action. Initially explored as a potential tyrosine kinase inhibitor, subsequent research has revealed its primary function as a powerful antimitotic agent. This technical guide provides an in-depth analysis of the core mechanism of action of SDZ-281-977, summarizing key experimental findings, detailing methodologies, and visualizing the underlying biological pathways. The information presented herein is intended to support further research and development efforts in the field of oncology.
Introduction
SDZ-281-977, chemically identified as 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester, is a novel compound derived from lavendustin A. While lavendustin A is a known inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase, extensive studies have demonstrated that SDZ-281-977 does not share this mode of action. Instead, its potent antiproliferative effects are attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest in mitosis and subsequent cell death. A significant advantage of SDZ-281-977 is its efficacy against tumor cells that exhibit the multidrug resistance (MDR) phenotype, a common challenge in cancer chemotherapy.
Core Mechanism of Action: Antimitotic Activity via Tubulin Polymerization Inhibition
The primary mechanism of action of SDZ-281-977 is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By interfering with the formation and function of the mitotic spindle, SDZ-281-977 effectively halts the cell cycle in the M-phase (mitosis).
Subsequent investigations have revealed that SDZ-281-977 binds to the colchicine-binding site on β-tubulin. This binding event prevents the assembly of tubulin dimers into microtubules, disrupting the dynamic instability required for proper spindle function. The sustained mitotic arrest triggered by SDZ-281-977 ultimately leads to the activation of apoptotic pathways and tumor cell death.
Signaling Pathway: Mitotic Arrest Induced by SDZ-281-977
Caption: Signaling pathway of SDZ-281-977 leading to mitotic arrest and apoptosis.
Quantitative Data
The antiproliferative activity of SDZ-281-977 has been quantified in various human cancer cell lines. The following tables summarize the key in vitro and in vivo findings.
Table 1: In Vitro Antiproliferative Activity of SDZ-281-977
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A431 | Vulvar Carcinoma | 0.21 |
| MIA PaCa-2 | Pancreatic Carcinoma | 0.29 |
| MDA-MB-231 | Breast Carcinoma | 0.43 |
Table 2: In Vivo Antitumor Efficacy of SDZ-281-977 in Nude Mice with A431 Xenografts
| Administration Route | Dose | Treatment Schedule | Tumor Growth Inhibition |
| Intravenous | 1-10 mg/kg | 3-4 times per week for 4 weeks | Dose-dependent |
| Oral | 30 mg/kg | Daily for 3 weeks | 54% |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that elucidated the mechanism of action of SDZ-281-977.
Cell Proliferation Assay
-
Cell Lines: Human tumor cell lines A431, MIA PaCa-2, and MDA-MB-231 were used.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1,000-5,000 cells per well.
-
After 24 hours of incubation, cells were treated with various concentrations of SDZ-281-977.
-
The plates were incubated for an additional 72 hours.
-
Cell viability was assessed using a standard colorimetric assay (e.g., MTT or XTT) to determine the concentration of SDZ-281-977 that inhibits cell growth by 50% (IC₅₀).
-
In Vivo Antitumor Efficacy Studies
-
Animal Model: Female athymic nude mice were used.
-
Tumor Implantation: A431 human vulvar carcinoma cells were subcutaneously injected into the flank of each mouse.
-
Treatment:
-
Intravenous Administration: When tumors reached a palpable size, mice were treated with SDZ-281-977 at doses of 1, 3, or 10 mg/kg, administered via the tail vein 3-4 times per week for 4 weeks.
-
Oral Administration: Mice were treated with SDZ-281-977 at a dose of 30 mg/kg, administered by oral gavage daily for 3 weeks.
-
-
Tumor Measurement: Tumor volume was measured regularly using calipers, and calculated using the formula: (length × width²) / 2.
-
Outcome Assessment: Tumor growth inhibition was determined by comparing the tumor volumes of treated mice to those of vehicle-treated control mice.
Workflow for In Vivo Efficacy Study
Unveiling the Antiproliferative Power of SDZ281-977: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ281-977, a synthetic derivative of lavendustin A, has demonstrated significant antiproliferative properties against a range of cancer cell lines. Initially investigated as a potential Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, subsequent research has revealed a distinct mechanism of action. This technical guide provides an in-depth overview of the antiproliferative characteristics of this compound, consolidating available quantitative data, detailing relevant experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.
Introduction
This compound, chemically identified as 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester, is a novel compound derived from lavendustin A, a known inhibitor of EGFR tyrosine kinase.[1] While initially synthesized with the expectation of similar enzymatic inhibition, studies have shown that this compound's potent antiproliferative effects stem from a different mechanism: the disruption of mitosis.[1][2] This surprising discovery has positioned this compound as an interesting candidate for cancer therapy, particularly due to its efficacy against multidrug-resistant tumor cells.[1] This guide will explore the core antiproliferative properties of this compound.
Quantitative Data on Antiproliferative Activity
The antiproliferative efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[3] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[3] |
| MDA-MB-231 | Breast Carcinoma | 0.43[3] |
Table 2: In Vivo Antitumor Activity of this compound in Nude Mice with A431 Xenografts
| Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition (%) |
| Intravenous | 1-10 mg/kg | 4 weeks | Dose-dependent[3] |
| Oral | 30 mg/kg | 3 weeks | 54[3] |
Mechanism of Action: Mitotic Arrest via Tubulin Polymerization Inhibition
Contrary to its parent compound, lavendustin A, this compound does not inhibit EGFR tyrosine kinase in cell-free assays.[2] Instead, its antiproliferative activity is attributed to its ability to arrest cells in the M-phase (mitosis) of the cell cycle.[2] Research on closely related lavendustin A analogs suggests that this mitotic arrest is achieved through the inhibition of tubulin polymerization.[4][5] It is hypothesized that this compound binds to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of microtubules, which are essential for the mitotic spindle and chromosome segregation.[1][6] This disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent cell death.
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiproliferative properties of this compound. These protocols are based on standard laboratory procedures, as the full experimental details from the primary literature are not publicly available.
In Vitro Antiproliferation Assay (Sulforhodamine B - SRB Assay for Adherent Cells)
This assay determines cell proliferation by measuring the protein content of treated cells.
Materials:
-
Cancer cell lines (e.g., A431, MIA PaCa-2, MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vivo Tumor Xenograft Study in Nude Mice
This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
Cancer cells (e.g., A431)
-
Matrigel (optional)
-
This compound formulation for injection or oral gavage
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free media), optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., intravenous injection or oral gavage) according to the predetermined schedule and dosage. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat them with this compound at a specific concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Rehydrate the cells in PBS and then incubate with a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would indicate mitotic arrest.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound is a potent antiproliferative agent with a well-defined, albeit unexpected, mechanism of action. Its ability to induce mitotic arrest through the inhibition of tubulin polymerization makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers interested in further exploring the properties and potential applications of this intriguing lavendustin A derivative. Further investigation into its efficacy across a broader range of cancer types and its potential for combination therapies is warranted.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Synthesis of SDZ-281-977
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of SDZ-281-977, a potent antiproliferative agent. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
SDZ-281-977, systematically named 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester, is a synthetic small molecule derived from Lavendustin A.[1][2] Initially investigated as a potential inhibitor of the Epidermal Growth Factor (EGF) receptor tyrosine kinase, further studies revealed its primary mechanism of action as an antimitotic agent that induces cell cycle arrest.[3]
| Property | Value | Reference |
| IUPAC Name | 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester | [1] |
| Synonyms | SDZ-281-977, Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | [1] |
| CAS Number | 150779-71-8 | [4] |
| Molecular Formula | C18H20O5 | [4] |
| Molecular Weight | 316.35 g/mol | [4] |
| SMILES | COC(=O)c1cc(CCc2cc(OC)ccc2OC)ccc1O | [4] |
Synthesis of SDZ-281-977
A detailed six-step synthesis for SDZ-281-977 has been developed, starting from the commercially available reagents 2,5-dimethoxybenzaldehyde (B135726) and 5-formylsalicylic acid.[1] The key stages of this synthesis are outlined below.
Experimental Protocol: Synthesis of SDZ-281-977[1]
Step 1 & 2: Preparation of Methyl 5-formyl-2-hydroxybenzoate
-
5-formylsalicylic acid is esterified to its methyl ester using standard methods.
Step 3: Preparation of Dimethyl [(2,5-dimethoxyphenyl)methyl]phosphonate
-
This phosphonate (B1237965) is prepared from 2,5-dimethoxybenzaldehyde in three steps, which are not detailed in the primary literature.
Step 4: Horner-Wadsworth-Emmons Olefination
-
The methyl ester of 5-formylsalicylic acid is condensed with dimethyl [(2,5-dimethoxyphenyl)methyl]phosphonate to yield methyl 5-[2-(2,5-dimethoxyphenyl)ethenyl]-2-hydroxy-(E)-benzoate.
Step 5: Hydrogenation
-
The resulting olefin is hydrogenated using 10% Palladium on carbon (Pd/C) as a catalyst at 40°C to afford the final product, methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate (SDZ-281-977).
Step 6: Purification
-
The final compound is purified by recrystallization from absolute ethanol (B145695) to a purity of >99.5%.
Caption: Synthetic pathway of SDZ-281-977.
Biological Activity and Mechanism of Action
Antiproliferative Activity
SDZ-281-977 exhibits potent antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell growth are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Vulvar Carcinoma | 0.21 | [4] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29 | [4] |
| MDA-MB-231 | Breast Carcinoma | 0.43 | [4] |
Mechanism of Action: Mitotic Arrest
Contrary to initial hypotheses, SDZ-281-977 does not inhibit the EGF receptor tyrosine kinase in cell-free assays.[3] Instead, its antiproliferative effect is attributed to its ability to arrest cells in the M-phase (mitosis) of the cell cycle.[3] The precise molecular target within the mitotic machinery has not been fully elucidated in the reviewed literature. Antimitotic agents typically function by interfering with the dynamics of microtubules, either by inhibiting their polymerization or by stabilizing them, which in turn activates the spindle assembly checkpoint and halts cell cycle progression.
Caption: Mechanism of action of SDZ-281-977.
Key Experimental Protocols
In Vitro Antiproliferation Assay[4]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000-5,000 cells per well and incubated to allow for attachment and growth.
-
Compound Treatment: Cells are treated with serial dilutions of SDZ-281-977 and incubated for a period of 3 to 4 days.
-
Viability Assessment:
-
For adherent cell lines, cell viability is determined using the Sulforhodamine B (SRB) assay.
-
For suspension cell lines, the MTT assay is employed.
-
-
Data Analysis: The absorbance is measured, and the IC50 values are calculated from the dose-response curves.
In Vivo Antitumor Efficacy Study in Nude Mice[4]
-
Tumor Implantation: Human tumor cells (e.g., A431) are implanted subcutaneously into nude mice.
-
Treatment Administration:
-
Intravenous (i.v.): SDZ-281-977 is dissolved in a suitable vehicle and administered intravenously at doses ranging from 1 to 10 mg/kg.
-
Oral (p.o.): The compound is formulated for oral gavage and administered at doses such as 30 mg/kg.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Endpoint: At the end of the treatment period, the percentage of tumor growth inhibition is calculated.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with SDZ-281-977 at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA intercalating agent, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to determine the extent of mitotic arrest.
Caption: Experimental workflow for SDZ-281-977 evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubulin regulates stability and localization of STMN2 by binding preferentially to its soluble form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the interaction of tubulin with proteins and drugs that affect microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer incidence in a population accidentally exposed to 2,3,7,8-tetrachlorodibenzo-para-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
SDZ281-977: A Technical Overview of a Novel Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SDZ281-977, a synthetic derivative of the natural product lavendustin A, emerged from a chemical derivatization program aimed at identifying novel antiproliferative compounds. While its parent compound is a known EGF receptor tyrosine kinase inhibitor, this compound exerts its potent anticancer effects through a distinct mechanism: the disruption of microtubule dynamics, leading to mitotic arrest and subsequent inhibition of cell proliferation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its biological pathways and developmental workflow.
Discovery and Rationale
This compound, chemically identified as 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester, was synthesized as part of an effort to explore the therapeutic potential of lavendustin A derivatives.[1] The initial hypothesis was that modifications to the lavendustin A structure could yield compounds with improved potency and selectivity as tyrosine kinase inhibitors. However, serendipitously, the chemical modifications leading to this compound resulted in a compound with a novel mechanism of action.[1] Unlike lavendustin A, this compound does not inhibit the EGF receptor tyrosine kinase in cell-free assays.[1] Instead, its potent antiproliferative activity is attributed to its ability to induce mitotic arrest.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
Subsequent investigations into the mechanism of action of this compound revealed that it functions as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, the fundamental protein subunit of microtubules.[2] This disruption of microtubule dynamics is critical during mitosis, as microtubules are essential components of the mitotic spindle required for chromosome segregation. By preventing the proper formation and function of the mitotic spindle, this compound causes cells to arrest in the M-phase of the cell cycle, ultimately leading to the suppression of cell division and proliferation.[1][3] Evidence suggests that this compound may exert this effect by interacting with the colchicine (B1669291) binding site on tubulin.[2][4]
Preclinical Efficacy
The antiproliferative activity of this compound has been evaluated in both in vitro and in vivo models, demonstrating its potential as an anticancer agent.
In Vitro Studies
This compound has shown potent growth-inhibitory effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21 |
| MIA PaCa-2 | Pancreatic Cancer | 0.29 |
| MDA-MB-231 | Breast Carcinoma | 0.43 |
Data sourced from MedChemExpress and MOLNOVA, referencing Cammisuli S, et al. (1996).[5]
In Vivo Studies
In vivo studies using nude mice bearing human tumor xenografts further confirmed the antitumor efficacy of this compound.
| Animal Model | Treatment | Outcome |
| Nude mice with A431 xenografts | 1-10 mg/kg, intravenous, for 4 weeks | Dose-dependent inhibition of tumor growth |
| Nude mice with A431 xenografts | 30 mg/kg, oral, for 3 weeks | 54% inhibition of tumor growth |
Data sourced from MedChemExpress and MOLNOVA, referencing Cammisuli S, et al. (1996).[5]
Importantly, the effective doses in these animal models were well-tolerated, with no significant changes in body weight observed.[5] Furthermore, studies in mice indicated that this compound was not immunosuppressive or hematosuppressive at doses that effectively inhibited tumor growth.[1] A significant advantage of this compound is its ability to circumvent multidrug resistance, as tumor cells expressing the multidrug resistance phenotype remained sensitive to the compound.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Cell Proliferation Assay
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (A431, MIA PaCa-2, MDA-MB-231) are maintained in their respective optimal growth media at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested during their exponential growth phase. For adherent cell lines, trypsinization is used for detachment. Cells are then resuspended in fresh medium and seeded into 96-well microplates at a density of 1,000 to 5,000 cells per well.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are made in the growth medium and added to the wells to achieve a range of final concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 3 to 4 days.
-
Growth Inhibition Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Female nude mice (nu/nu) are used.
-
Tumor Implantation: Human tumor cells (e.g., A431) are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size.
-
Randomization: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups.
-
Compound Administration:
-
Intravenous (i.v.) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of PEG 300, citric acid, Tween 80, and ethanol, diluted with saline). The solution is administered via the tail vein at specified doses (e.g., 1, 3, and 10 mg/kg) multiple times a week for the duration of the study.
-
Oral (p.o.) Administration: this compound is dissolved in an appropriate vehicle for oral gavage (e.g., a mixture of ethanol, Labrafil M2125CS, and corn oil). The solution is administered orally at a specified dose (e.g., 30 mg/kg).
-
-
Control Group: The control group receives the vehicle only, following the same administration schedule as the treatment groups.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored to assess toxicity.
-
Data Analysis: Tumor volume is calculated using the formula: (length x width²) / 2. The percentage of tumor growth inhibition in the treated groups is calculated relative to the control group.
Development Status and Future Perspectives
The initial preclinical data for this compound, published in 1996, were promising, highlighting its potent and selective antiproliferative activities and a novel mechanism of action. However, a comprehensive search of publicly available literature and clinical trial registries reveals no information on the further development of this compound beyond these initial studies. There is no evidence to suggest that this compound entered into formal preclinical toxicology studies required for an Investigational New Drug (IND) application or progressed into human clinical trials.
The reasons for the apparent discontinuation of its development are not publicly known. Potential factors could include unforeseen toxicity, unfavorable pharmacokinetic properties, or strategic decisions by the developing company.
Despite its apparent halt in development, the story of this compound provides valuable insights for drug discovery:
-
Serendipity in Drug Discovery: It underscores how chemical modification of a known active compound can lead to the discovery of a new chemical entity with a completely different and unexpected mechanism of action.
-
Novel Antimitotic Agents: this compound represents a distinct chemical scaffold with antimitotic activity, which could serve as a starting point for the design of new microtubule-targeting agents.
-
Overcoming Drug Resistance: Its efficacy against multidrug-resistant cell lines remains a highly desirable feature for any new anticancer drug.
References
- 1. Microtubule Targeting Anti-mitotic Agents as Anti-Cancer Drugs: A Review | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | this compound供应商 AdooQ® [adooq.cn]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
SDZ281-977: A Lavendustin A Derivative with Potent Antimitotic Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SDZ281-977, a synthetic derivative of the natural product Lavendustin A, represents a significant departure from its parent compound's mechanism of action. Initially explored as a potential Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, subsequent research has revealed that this compound exerts its potent antiproliferative effects not through kinase inhibition, but by inducing mitotic arrest. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, including its biological activity, mechanism of action, and the experimental protocols used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and mechanistic evaluation of novel anticancer agents.
Introduction
The chemical modification of biologically active natural products is a well-established strategy in the quest for new therapeutic agents. Lavendustin A, a microbial metabolite, is a known inhibitor of EGFR tyrosine kinase.[1] The synthesis of this compound, 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester, was part of an effort to develop novel antiproliferative compounds derived from the Lavendustin A scaffold.[1] Surprisingly, while demonstrating potent anticancer activity, this compound was found to be inactive as an EGFR tyrosine kinase inhibitor in cell-free assays.[2] Instead, its mode of action is attributed to its ability to arrest cells in the M-phase of the cell cycle, identifying it as a novel antimitotic agent.[2] This unique profile, coupled with its efficacy in multidrug-resistant cell lines, makes this compound a compound of significant interest in cancer research.[2]
Biological Activity and Quantitative Data
This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Vulvar Carcinoma | 0.21 | [3][4] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29 | [3][4] |
| MDA-MB-231 | Breast Carcinoma | 0.43 | [3][4] |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Reference |
| This compound (SDZ LAP 977) | 2.0 | [5] |
Table 3: In Vivo Antitumor Efficacy of this compound in Nude Mice with A431 Xenografts
| Administration Route | Dosage | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Intravenous | 1-10 mg/kg | 3-4 times a week for 4 weeks | Dose-dependent | [3] |
| Oral | 30 mg/kg | Daily for 3 weeks | 54% | [3] |
Mechanism of Action: From a Kinase Inhibitor Scaffold to an Antimitotic Agent
The initial hypothesis that this compound would act as an EGFR tyrosine kinase inhibitor, similar to its parent compound Lavendustin A, was disproven by in vitro enzymatic assays.[2] This led to the investigation of alternative mechanisms to explain its potent antiproliferative effects.
Mitotic Arrest
The primary mechanism of action of this compound is the induction of cell cycle arrest in the G2/M phase, specifically in mitosis.[2] This effect is characteristic of agents that interfere with the proper formation and function of the mitotic spindle, a cellular structure essential for the segregation of chromosomes during cell division.
Interaction with Tubulin
Further mechanistic studies have revealed that this compound directly targets the microtubule cytoskeleton. It has been shown to inhibit the polymerization of tubulin, the protein subunit that forms microtubules.[5] The IC50 for tubulin assembly inhibition was determined to be 2.0 µM.[5] Moreover, this compound was found to inhibit the binding of colchicine (B1669291) to tubulin, suggesting that it may interact with the colchicine-binding site on β-tubulin.[5]
The following diagram illustrates the proposed signaling pathway for this compound's antimitotic activity.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Cell Proliferation Assay
This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
Workflow Diagram:
Caption: Workflow for in vitro cell proliferation assay.
Methodology:
-
Cell Seeding: Human tumor cell lines (e.g., A431, MIA PaCa-2, MDA-MB-231) are harvested during the exponential growth phase. Cells are seeded into 96-well microtiter plates at a density of 1,000-5,000 cells per well in a final volume of 100 µL of culture medium.
-
Compound Addition: A stock solution of this compound in DMSO is serially diluted in culture medium. 100 µL of these dilutions are added to the wells to achieve final desired concentrations. Control wells receive medium with the corresponding DMSO concentration.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.
-
Data Analysis: The absorbance values are read using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a compound.
Workflow Diagram:
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Treatment: Cells are seeded in culture dishes and allowed to attach. They are then treated with this compound at various concentrations or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and all cells (including floating cells) are collected by centrifugation.
-
Fixation: The cell pellet is washed with PBS and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Cells are fixed for at least 2 hours at -20°C.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A digests RNA to ensure that only DNA is stained.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content. The percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases is quantified. An accumulation of cells in the G2/M peak is indicative of mitotic arrest. For more specific identification of mitotic cells, co-staining with an antibody against a mitotic marker like phospho-histone H3 can be performed.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow Diagram:
Caption: Workflow for in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., PIPES buffer) containing GTP on ice.
-
Compound Addition: this compound at various concentrations is added to the tubulin solution in a 96-well plate. Control wells contain vehicle (DMSO). A known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are included as controls.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.
-
Measurement: The change in absorbance at 340 nm is monitored over time. The increase in absorbance is due to light scattering by the forming microtubules.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 for inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo Antitumor Efficacy Study
This protocol describes a typical xenograft study in immunodeficient mice to evaluate the in vivo anticancer activity of a compound.
Methodology:
-
Tumor Cell Implantation: Human tumor cells (e.g., A431) are injected subcutaneously into the flank of nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Compound Administration:
-
Intravenous (i.v.) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of PEG 300, citric acid, Tween 80, and ethanol, diluted with saline). The solution is administered via the tail vein at specified doses (e.g., 1-10 mg/kg) and schedule (e.g., 3-4 times per week).
-
Oral (p.o.) Administration: this compound is formulated in an appropriate vehicle for oral gavage (e.g., a mixture of ethanol, Labrafil M2125CS, and corn oil). The formulation is administered daily at a specified dose (e.g., 30 mg/kg).
-
-
Monitoring: Tumor size and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated groups to the vehicle control group.
Conclusion
This compound serves as a compelling example of how chemical derivatization of a natural product can lead to a compound with a novel mechanism of action. While originating from the EGFR tyrosine kinase inhibitor Lavendustin A, this compound exerts its potent antiproliferative activity through the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent cell death. Its efficacy in vitro and in vivo, including in multidrug-resistant models, highlights its potential as a lead compound for the development of new anticancer therapeutics. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel antimitotic agents.
References
- 1. Novel antiproliferative agents derived from lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.com [targetmol.com]
- 5. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of SDZ281-977: A Technical Guide to Mitotic Arrest Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ281-977 is a synthetic, small-molecule compound derived from Lavendustin A, initially investigated for its potential as an inhibitor of the EGF receptor tyrosine kinase. However, subsequent research has revealed its primary mechanism of action to be the induction of mitotic arrest, positioning it as a potent anti-cancer agent. Unlike its parent compound, this compound's antiproliferative effects are not mediated by the inhibition of EGF receptor tyrosine kinase.[1][2] Instead, it functions by disrupting microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mode of action of this compound is the disruption of microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division.[3] This interference with microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells. Evidence suggests that this compound interacts with tubulin at the colchicine-binding site, thereby preventing the assembly of α- and β-tubulin heterodimers into microtubules.[3] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent programmed cell death.
Signaling Pathway for Mitotic Arrest Induction
Caption: Mechanism of this compound-induced mitotic arrest.
Quantitative Data
The antiproliferative activity of this compound has been quantified in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | ~0.21 |
| MIA PaCa-2 | Pancreatic Cancer | ~0.29 |
| MDA-MB-231 | Breast Carcinoma | ~0.43 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of this compound in A431 Xenograft Model
| Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition |
| Intravenous | 1-10 mg/kg | 4 weeks | Dose-dependent |
| Oral | 30 mg/kg | 3 weeks | 54% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)
This protocol is used to determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[4] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[4][5]
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Microtubule Staining (Immunofluorescence)
This method is used to visualize the effect of this compound on the microtubule network.
Principle: Immunofluorescence uses antibodies to label specific cellular structures. In this case, an anti-tubulin antibody is used to visualize the microtubule cytoskeleton.
Protocol:
-
Cell Culture: Grow cells on glass coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the antimitotic effects of a compound like this compound.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a promising antiproliferative agent that induces mitotic arrest by inhibiting tubulin polymerization. Its distinct mechanism of action, which does not involve EGF receptor tyrosine kinase inhibition, and its efficacy against multidrug-resistant phenotypes make it a valuable candidate for further investigation in cancer therapy. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar antimitotic compounds.
References
- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UNIPROT:Q9UL75 - FACTA Search [nactem.ac.uk]
- 3. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
SDZ281-977: A Technical Guide on its Application in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ281-977, a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Lavendustin A, has demonstrated potent antiproliferative activities in various cancer cell lines.[1][2][3][4] Contrary to its structural origins, the primary mechanism of action for this compound is not the inhibition of EGFR tyrosine kinase.[2] Instead, it functions as an antimitotic agent, inducing cell cycle arrest in mitosis.[2][5] This technical guide provides a comprehensive overview of the available data on this compound, including its effects on cancer cell lines, proposed signaling pathways, and detailed experimental protocols for its in vitro evaluation.
Quantitative Data Summary
This compound has shown efficacy in inhibiting the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for specific cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Vulvar Carcinoma | 0.21 | [1][3] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29 | [1][3] |
| MDA-MB-231 | Breast Carcinoma | 0.43 | [1][3] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the induction of mitotic arrest.[2][5] While its direct molecular target is not yet fully elucidated, its effect is a disruption of the normal cell cycle progression, leading to an accumulation of cells in the M-phase. This antimitotic activity is noteworthy as it is independent of EGFR tyrosine kinase inhibition, a departure from its parent compound, Lavendustin A.[2] A key advantage of this compound is its effectiveness in multidrug-resistant tumor cells, suggesting it may bypass common resistance mechanisms.[2]
The process of mitotic arrest, as induced by agents like this compound, typically involves the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. When the SAC is activated due to mitotic disruption, it inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. This inhibition prevents the degradation of critical proteins like Cyclin B and Securin, leading to a halt in the cell cycle. Prolonged mitotic arrest can ultimately lead to one of several cell fates: apoptosis during mitosis, slippage into the G1 phase followed by apoptosis, or cellular senescence.
Proposed Signaling Pathway for this compound-Induced Mitotic Arrest
References
- 1. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
SDZ281-977: A Technical Guide to its Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ281-977 is a synthetic derivative of Lavendustin A, initially explored as a potential Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. Subsequent research, however, revealed a surprising and distinct mechanism of action. This document provides a comprehensive overview of the selectivity and potency of this compound, summarizing key in vitro and in vivo data. Its primary mode of action is the inhibition of tubulin polymerization, leading to mitotic arrest and potent antiproliferative effects. While potent against various cancer cell lines, a broad-spectrum selectivity profile across the human kinome is not extensively documented in publicly available literature. This guide consolidates the current understanding of this compound for researchers in oncology and drug development.
Potency of this compound
This compound has demonstrated significant antiproliferative potency across multiple human cancer cell lines. The in vitro efficacy is characterized by IC50 values in the low micromolar to nanomolar range.
In Vitro Antiproliferative Activity
The growth inhibitory effects of this compound have been quantified in several cancer cell lines. The data consistently shows potent activity, as summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Vulvar Carcinoma | 0.21 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 0.29 | [1] |
| MDA-MB-231 | Breast Cancer | 0.43 | [1] |
Table 1: In Vitro Potency of this compound in Human Cancer Cell Lines
In Vivo Antitumor Efficacy
Preclinical studies in xenograft models have confirmed the antitumor activity of this compound. Both intravenous and oral administration have been shown to inhibit tumor growth.
| Animal Model | Tumor Xenograft | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Nude Mice | A431 (Vulvar) | 1-10 mg/kg (i.v.) | Dose-dependent | [2] |
| Nude Mice | A431 (Vulvar) | 30 mg/kg (p.o.) | 54% | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Selectivity Profile of this compound
The selectivity of a compound is crucial for its therapeutic potential. This compound exhibits a unique selectivity profile, diverging from its parent compound, Lavendustin A.
Primary Target: Tubulin
Contrary to its design inspiration, this compound does not inhibit the EGF receptor tyrosine kinase in cell-free assays[1]. Instead, its mechanism of action is the inhibition of tubulin polymerization[3]. It binds to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to the arrest of cells in the M-phase of the cell cycle[3]. A significant advantage of this mechanism is its efficacy in tumor cells expressing the multidrug resistance phenotype[1].
Kinase Selectivity
While the lack of EGFR inhibition is established, a comprehensive screening of this compound against a broad panel of kinases (e.g., a KINOMEscan) is not publicly available. Therefore, its off-target effects on other kinases are not well-characterized in the literature. This represents a knowledge gap in its complete selectivity profile.
Signaling Pathways and Mechanism of Action
The primary molecular event initiated by this compound is the disruption of microtubule dynamics. This triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
References
SDZ281-977: A Technical Guide to Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SDZ281-977, a synthetic derivative of lavendustin A, has demonstrated significant potential as an anticancer agent with the notable advantage of circumventing multidrug resistance (MDR). This technical guide provides an in-depth overview of the core attributes of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. As an antimitotic compound, this compound targets tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Crucially, its efficacy appears to be unaffected by the common mechanisms of multidrug resistance that plague many conventional chemotherapeutic agents. This document is intended to be a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Multidrug resistance remains a formidable challenge in oncology, often leading to treatment failure and poor patient outcomes. The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, is a common mechanism by which cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs. This compound has emerged as a promising compound that is not subject to this resistance mechanism. Unlike its parent compound, lavendustin A, which is an EGF receptor tyrosine kinase inhibitor, this compound exerts its potent antiproliferative effects through a distinct antimitotic mechanism.[1] This guide synthesizes the available data on this compound, providing a technical foundation for further research and development.
Quantitative Data Presentation
The antiproliferative activity of this compound has been evaluated in several human cancer cell lines. The following tables summarize the available quantitative data on its efficacy.
Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21 |
| MIA PaCa-2 | Pancreatic Tumor | 0.29 |
| MDA-MB-231 | Breast Carcinoma | 0.43 |
Data sourced from MedChemExpress and MOLNOVA product descriptions citing Cammisuli S, et al. (1996).
Note on Multidrug Resistance Data: The foundational study by Cammisuli et al. (1996) states that tumor cells expressing the multidrug resistance phenotype were as sensitive to this compound as their nonresistant counterparts.[1][2] However, specific IC50 values for paired MDR and non-MDR cell lines were not available in the reviewed literature. Further studies would be required to generate a direct quantitative comparison.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Tumor Model | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition |
| A431 Human Vulvar Carcinoma (in nude mice) | Intravenous | 1-10 mg/kg | 4 weeks | Dose-dependent |
| A431 Human Vulvar Carcinoma (in nude mice) | Oral | 30 mg/kg | 3 weeks | 54% |
Data sourced from MedChemExpress product description citing Cammisuli S, et al. (1996).
Mechanism of Action: An Antimitotic Agent
This compound's primary mechanism of action is the inhibition of mitosis.[1] This is achieved through the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.
Signaling Pathway of G2/M Arrest Induced by Tubulin Inhibition
The following diagram illustrates the proposed signaling pathway through which this compound, as a tubulin polymerization inhibitor, leads to G2/M cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway of this compound-induced G2/M arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro Cell Viability Assay to Determine IC50
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining IC50 using a cell viability assay.
Methodology:
-
Cell Seeding:
-
Cancer cell lines (e.g., A431, MIA PaCa-2) are cultured in appropriate media and conditions.
-
Cells are harvested during the logarithmic growth phase, counted, and seeded into 96-well plates at a density of 3,000-5,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound in DMSO is prepared.
-
Serial dilutions of this compound are made in the cell culture medium to achieve a range of final concentrations.
-
The medium in the 96-well plates is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only.
-
Plates are incubated for 48-72 hours.
-
-
Viability Assessment (MTT Assay Example):
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
The medium is then removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve and using non-linear regression analysis.
-
Tubulin Polymerization Inhibition Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation:
-
Purified tubulin protein is reconstituted in a polymerization buffer (e.g., G-PEM buffer containing GTP and a fluorescent reporter).
-
Test compound (this compound) and control compounds (e.g., nocodazole (B1683961) as an inhibitor, paclitaxel (B517696) as a stabilizer) are prepared at various concentrations.
-
-
Assay Procedure:
-
The tubulin solution is added to a pre-warmed 96-well plate.
-
The test and control compounds are added to the respective wells.
-
The plate is immediately placed in a microplate reader pre-heated to 37°C.
-
The increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) is monitored over time.
-
-
Data Analysis:
-
The rate of tubulin polymerization is determined from the slope of the linear phase of the polymerization curve.
-
The effect of this compound is quantified by comparing the polymerization rate in its presence to that of the vehicle control.
-
Overcoming Multidrug Resistance: A Logical Relationship Diagram
The ability of this compound to bypass multidrug resistance is a key therapeutic advantage. The following diagram illustrates the logical relationship between the common mechanism of MDR and how this compound's mode of action is unaffected by it.
Caption: Logical diagram illustrating how this compound bypasses P-glycoprotein-mediated multidrug resistance.
Conclusion
This compound represents a promising class of antimitotic agents with a clear advantage in overcoming multidrug resistance. Its mechanism of action, centered on the inhibition of tubulin polymerization, is distinct from many conventional chemotherapeutics and is not susceptible to efflux by P-glycoprotein. The quantitative data, though limited in direct comparative studies against MDR cell lines, consistently demonstrates potent antiproliferative activity in the sub-micromolar range. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and similar compounds. For drug development professionals and cancer researchers, this compound warrants further exploration as a potential therapeutic for treating resistant tumors.
References
SDZ281-977: A Technical Overview of its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ281-977, a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Lavendustin A, has demonstrated significant antiproliferative activity in preclinical cancer models. Contrary to its structural origins, the primary mechanism of action for this compound is not the inhibition of EGFR tyrosine kinase. Instead, this compound elicits its potent anticancer effects by inducing mitotic arrest, positioning it as a novel antimitotic agent. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its in vitro and in vivo efficacy, and outlines detailed experimental protocols for its investigation. Furthermore, this document presents visual representations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding of its therapeutic potential in oncology.
Introduction
The search for novel therapeutic agents with unique mechanisms of action remains a cornerstone of oncology research. While many targeted therapies focus on specific oncogenic signaling pathways, agents that disrupt fundamental cellular processes such as mitosis continue to be highly effective in cancer treatment. This compound emerged from the chemical derivatization of Lavendustin A, a known inhibitor of EGFR tyrosine kinase.[1][2][3] Initial investigations, however, revealed a surprising and distinct mode of action. This compound exerts its potent antiproliferative effects by arresting cells in the M phase of the cell cycle, a characteristic of antimitotic drugs.[1][3] This document synthesizes the current knowledge on this compound, offering a technical guide for researchers and drug development professionals interested in its further exploration.
In Vitro Efficacy
This compound has shown potent growth inhibitory activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several cell lines have been determined, highlighting its efficacy in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Vulvar Carcinoma | 0.21 | [2][4][5] |
| MIA PaCa-2 | Pancreatic Cancer | 0.29 | [2][4][5] |
| MDA-MB-231 | Breast Carcinoma | 0.43 | [2][4][5] |
In Vivo Efficacy
Preclinical studies in animal models have corroborated the in vitro findings, demonstrating the antitumor potential of this compound in a living system.
| Animal Model | Tumor Model | Treatment | Dosage | Duration | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | A431 Xenograft | Intravenous | 1-10 mg/kg | 4 weeks | Dose-dependent | [2][4][5] |
| Nude Mice | A431 Xenograft | Oral | 30 mg/kg | 3 weeks | 54 | [2][4] |
Importantly, at therapeutically effective doses, this compound was found to be non-immunosuppressive and non-hematosuppressive in mice.[1][3] Furthermore, tumor cells expressing the multidrug resistance phenotype did not exhibit resistance to this compound, suggesting its potential utility in treating resistant cancers.[3]
Mechanism of Action: Mitotic Arrest
The primary mechanism by which this compound exerts its antiproliferative effects is through the induction of mitotic arrest.[1][3] While the precise molecular target within the mitotic machinery has not been explicitly elucidated in the available literature, the observed phenotype is characteristic of agents that interfere with microtubule dynamics.
Caption: Hypothesized mechanism of this compound-induced mitotic arrest.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a method to determine the IC50 of this compound in cancer cell lines.
Caption: Workflow for determining in vitro cell proliferation.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A431, MIA PaCa-2, MDA-MB-231) in their recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 1,000-5,000 cells per well in a final volume of 100 µL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain the desired final concentrations.
-
Treatment: Add 100 µL of the diluted compound solutions to the respective wells to achieve a final volume of 200 µL. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 3 to 4 days.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a nude mouse xenograft model.
Caption: Workflow for in vivo xenograft efficacy studies.
Methodology:
-
Animal Model: Use athymic nude mice (e.g., BALB/c nude).
-
Cell Inoculation: Subcutaneously inject approximately 1 x 10^6 A431 human vulvar carcinoma cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Intravenous: Administer this compound intravenously at doses ranging from 1 to 10 mg/kg for a specified duration (e.g., 4 weeks).
-
Oral: Administer this compound orally at a specified dose (e.g., 30 mg/kg) for a specified duration (e.g., 3 weeks).
-
Include a vehicle control group for each administration route.
-
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.
Cell Cycle Analysis
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Methodology:
-
Cell Treatment: Seed A431 cells in 6-well plates and treat them with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion and Future Directions
This compound represents a promising antiproliferative agent with a distinct mechanism of action involving mitotic arrest. Its efficacy in preclinical models, coupled with its activity against multidrug-resistant phenotypes, warrants further investigation. Future research should focus on elucidating the precise molecular target of this compound within the mitotic apparatus. A deeper understanding of its interaction with tubulin or other microtubule-associated proteins will be crucial for its continued development. Furthermore, comprehensive toxicology and pharmacokinetic studies are necessary to establish a clear path toward potential clinical evaluation. The technical information and protocols provided in this guide serve as a foundation for researchers to build upon in their exploration of this compound's therapeutic potential in oncology.
References
- 1. Inhibition of epidermoid carcinoma A431 cell growth and angiogenesis in nude mice by early and late treatment with a novel dextran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Cell Cycle [cyto.purdue.edu]
- 3. A431 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Tumor Growth Suppression and Enhanced Radioresponse by an Exogenous Epidermal Growth Factor in Mouse Xenograft Models with A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer.wisc.edu [cancer.wisc.edu]
In-Depth Technical Guide: SDZ-281-977 (CAS Number 150779-71-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ-281-977 is a synthetic small molecule derived from Lavendustin A, initially explored for its potent antiproliferative properties.[1] Unlike its parent compound, which is known as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, SDZ-281-977 exerts its anticancer effects through a distinct mechanism of action.[1] This technical guide provides a comprehensive overview of the available data on SDZ-281-977, including its chemical properties, in vitro and in vivo efficacy, and its established role as an antimitotic agent. Detailed experimental protocols and visual representations of its mechanistic pathway are provided to support further research and development efforts.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 150779-71-8 | N/A |
| Molecular Formula | C₁₈H₂₀O₅ | N/A |
| Molecular Weight | 316.35 g/mol | N/A |
| IUPAC Name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | N/A |
| Synonyms | SDZ-LAP 977 | [2] |
| Solubility | Soluble in DMSO | N/A |
In Vitro Antiproliferative Activity
SDZ-281-977 has demonstrated potent growth-inhibitory effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from a key study are summarized below.[2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A431 | Vulvar Carcinoma | 0.21 |
| MIA PaCa-2 | Pancreatic Cancer | 0.29 |
| MDA-MB-231 | Breast Carcinoma | 0.43 |
In Vivo Antitumor Efficacy
The antitumor activity of SDZ-281-977 has been evaluated in nude mice bearing human tumor xenografts.
| Animal Model | Treatment | Dosing and Administration | Outcome | Reference |
| Nude mice with A431 xenografts | SDZ-281-977 | 1-10 mg/kg, intravenous, for 4 weeks | Dose-dependent inhibition of tumor growth | [2] |
| Nude mice with A431 xenografts | SDZ-281-977 | 30 mg/kg, oral, for 3 weeks | 54% inhibition of tumor growth | [2] |
Mechanism of Action: Antimitotic Agent
Initial investigations revealed that, unlike Lavendustin A, SDZ-281-977 does not inhibit EGFR tyrosine kinase.[1] Instead, its antiproliferative effect is attributed to its ability to arrest cells in the G2/M phase of the cell cycle, a hallmark of antimitotic agents.[1][3] This disruption of mitosis ultimately leads to apoptotic cell death in cancer cells.
Proposed Signaling Pathway for G2/M Arrest
The precise molecular target of SDZ-281-977 within the mitotic machinery has not been definitively elucidated in publicly available literature. However, based on the established mechanism of other antimitotic drugs that induce G2/M arrest, a likely pathway involves the disruption of microtubule dynamics. This interference activates the spindle assembly checkpoint, leading to a cascade of events that prevent the cell from progressing into anaphase. A proposed signaling pathway is illustrated below.
References
- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
SDZ281-977 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ-281-977 is a synthetic small molecule and a derivative of Lavendustin A, initially explored for its potential as an anticancer agent. Unlike its parent compound, which is a known inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, SDZ-281-977 exerts its antiproliferative effects through a distinct mechanism of action: the induction of mitotic arrest. This technical guide provides a comprehensive overview of the molecular and cellular characteristics of SDZ-281-977, including its physicochemical properties, in vitro and in vivo efficacy, and the current understanding of its mechanism of action. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.
Physicochemical Properties
SDZ-281-977 is a white to off-white solid compound. Its core chemical and physical characteristics are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Weight | 316.35 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₈H₂₀O₅ | [1][2][3][4] |
| CAS Number | 150779-71-8 | [1][2] |
| Appearance | Solid, White to off-white | [1] |
| Purity | >98% (by HPLC) | [2][4] |
| Solubility | Soluble in DMSO | [2][3] |
| Storage | Short term at 0°C, Long term at -20°C | [2][3] |
Biological Activity and Mechanism of Action
SDZ-281-977 demonstrates potent antiproliferative activity against a range of human cancer cell lines. Its primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Antiproliferative Activity
The in vitro efficacy of SDZ-281-977 has been demonstrated against several human tumor cell lines. The half-maximal inhibitory concentrations (IC₅₀) for cell growth inhibition are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
| A431 | Vulvar Carcinoma | 0.21 | [1][3][4] |
| MIA PaCa-2 | Pancreatic Carcinoma | 0.29 | [1][3][4] |
| MDA-MB-231 | Breast Carcinoma | 0.43 | [1][3][4] |
Mechanism of Action: Antimitotic Agent
While derived from the EGFR tyrosine kinase inhibitor Lavendustin A, SDZ-281-977 surprisingly does not inhibit this enzyme. Instead, its mode of action is characterized by its ability to arrest cells in mitosis. This antimitotic effect is attributed to its interaction with tubulin, a key component of microtubules. By disrupting the normal process of microtubule polymerization and depolymerization, SDZ-281-977 interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, programmed cell death (apoptosis).
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo antitumor activity of SDZ-281-977.
Xenograft Studies
In nude mice bearing A431 human vulvar carcinomas, intravenous administration of SDZ-281-977 resulted in a dose-dependent inhibition of tumor growth. Oral administration has also shown efficacy.
| Administration Route | Dose | Treatment Duration | Tumor Growth Inhibition | Citation(s) |
| Intravenous | 1-10 mg/kg (3-4 times/week) | 4 weeks | Dose-dependent | [1][3][4] |
| Oral | 30 mg/kg | 3 weeks | 54% | [1][3][4] |
The described treatment regimens were reported to be well-tolerated, with no significant changes in the body weight of the treated animals.[1][3][4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of SDZ-281-977.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a general guideline for assessing the antiproliferative activity of SDZ-281-977.
-
Cell Seeding: Plate cancer cells (e.g., A431, MIA PaCa-2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SDZ-281-977 in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of SDZ-281-977 on the cell cycle distribution.
-
Cell Treatment: Culture cells to approximately 70-80% confluency and treat with SDZ-281-977 at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS), and count the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of SDZ-281-977.
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A431) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer SDZ-281-977 via the desired route (e.g., intravenous or oral) at specified doses and schedules. The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Conclusion
SDZ-281-977 is a promising antiproliferative agent with a distinct mechanism of action involving the disruption of microtubule dynamics and subsequent mitotic arrest. Its efficacy has been demonstrated in both in vitro and in vivo models. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of SDZ-281-977 and the development of novel antimitotic drugs. Further investigation into the precise molecular interactions with tubulin and the downstream signaling pathways will be crucial for optimizing its clinical application.
References
- 1. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of standardized herbal phytopreparation from Asclepias subulata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to SDZ281-977: A Potent Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SDZ281-977, also known as SDZ-LAP 977, is a synthetic derivative of Lavendustin A. Initially investigated as a potential Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, subsequent research has revealed its primary mechanism of action as a potent antimitotic agent. Contrary to its structural origins, this compound does not inhibit EGFR tyrosine kinase in cell-free assays. Instead, it exerts its potent antiproliferative effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This technical guide provides a comprehensive overview of this compound, including its suppliers, purchasing information, mechanism of action, quantitative data on its biological activity, and detailed experimental protocols.
Sourcing and Procurement of this compound
This compound is available from several commercial suppliers for research purposes. It is crucial to source this compound from reputable vendors to ensure purity and consistency for experimental studies.
Table 1: Prominent Suppliers of this compound
| Supplier | Product Number (Example) | Purity | Available Quantities |
| MedChemExpress | HY-101756 | >98% (HPLC) | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg |
| AOBIOUS | aob16866 | >98% (HPLC) | 5 mg, 10 mg, 50 mg, 100 mg |
| Amsbio | AMS.T16866 | Not specified | 5 mg |
| TargetMol | T16866 | Not specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Shanghai Macklin Biochemical Co., Ltd. | S829775 | Not specified | 1 mg, 5 mg |
Note: Product numbers, available quantities, and purity specifications are subject to change. Please refer to the respective supplier's website for the most current information.
Purchasing Considerations:
-
CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 150779-71-8 .
-
Synonyms: This compound is also commonly referred to as SDZ-LAP 977 .
-
Purity: For in vitro and in vivo studies, it is imperative to use a high-purity grade of this compound, typically >98% as determined by High-Performance Liquid Chromatography (HPLC).
-
Solubility: this compound is soluble in DMSO.[1] For in vivo studies, specific solvent formulations are required.[2]
-
Storage: The compound should be stored at -20°C for long-term stability.
Mechanism of Action: An Antimitotic Agent
While initially synthesized as a derivative of the EGFR inhibitor Lavendustin A, the primary antiproliferative mechanism of this compound is not through the inhibition of EGFR tyrosine kinase.[3] Instead, it functions as a potent antimitotic agent by disrupting the formation and function of microtubules.[4][5]
The proposed mechanism involves the binding of this compound to tubulin, the protein subunit of microtubules, at or near the colchicine-binding site.[5][6] This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[4][7] Prolonged arrest at this checkpoint ultimately triggers apoptosis, or programmed cell death.
dot
Figure 1: Proposed Signaling Pathway for this compound-Induced Mitotic Arrest.
Quantitative Biological Data
This compound has demonstrated potent antiproliferative activity against a range of human cancer cell lines in vitro and antitumor efficacy in vivo.
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Vulvar Carcinoma | 0.21 | [2] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29 | [2] |
| MDA-MB-231 | Breast Carcinoma | 0.43 | [2] |
| HaCaT | Human Keratinocytes | 0.047 | [2] |
Table 3: In Vivo Antitumor Efficacy of this compound in Nude Mice Bearing A431 Tumors
| Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Intravenous (i.v.) | 1-10 mg/kg | 4 weeks | Dose-dependent | [2] |
| Oral (p.o.) | 30 mg/kg | 3 weeks | 54% | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is adapted for adherent cell lines to determine the IC50 of this compound.
dot
Figure 2: Workflow for the Sulforhodamine B (SRB) Cell Proliferation Assay.
Methodology:
-
Cell Seeding: Plate adherent cells in 96-well plates at a density of 1,000-5,000 cells per well in a final volume of 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the drug solutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10% TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Antitumor Study in Nude Mice
This protocol outlines the general procedure for assessing the antitumor activity of this compound in a xenograft mouse model.
Methodology:
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A431 human vulvar carcinoma cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Intravenous (i.v.): Dissolve this compound in a suitable vehicle such as a mixture of PEG300, Tween 80, citric acid, and ethanol, further diluted with saline.[2] Administer the drug via tail vein injection at the desired dosages (e.g., 1, 3, 10 mg/kg) 3-4 times per week.
-
Oral (p.o.): Formulate this compound in an appropriate oral gavage vehicle.[2] Administer the drug daily at the desired dosage (e.g., 30 mg/kg).
-
-
Control Group: Administer the vehicle alone to the control group following the same schedule and route as the treatment groups.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the experiment for the specified duration (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound is a valuable research tool for studying the mechanisms of mitosis and for the development of novel antimitotic cancer therapies. Its well-defined mechanism of action, centered on the inhibition of tubulin polymerization, and its demonstrated in vitro and in vivo efficacy make it a compound of significant interest to the cancer research community. This guide provides the foundational technical information required for researchers to effectively source, handle, and utilize this compound in their experimental workflows. It is crucial for investigators to consult the primary literature and supplier datasheets for the most detailed and up-to-date information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies on a novel class of antiproliferative agents derived from Lavendustin A. Part I: Ring A modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
SDZ281-977: A Review of Preclinical Safety and Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical data for SDZ281-977. A comprehensive safety and toxicology profile as requested cannot be constructed due to the limited information in the public domain. No detailed toxicological studies, including LD50, organ-specific toxicity, genotoxicity, reproductive toxicity, or pharmacokinetic (ADME) data, were found in the performed searches.
Introduction
This compound is a synthetic derivative of Lavendustin A, initially explored for its antiproliferative properties.[1] Unlike its parent compound, which is a known inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase, this compound exerts its anticancer effects through a distinct mechanism of action.[1] This technical guide provides a summary of the available preclinical data on the efficacy and limited safety findings of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the induction of mitotic arrest.[1] Studies have shown that the compound's antiproliferative effects are a result of its ability to arrest cells in the mitosis phase of the cell cycle.[1] Notably, this compound does not inhibit EGF receptor tyrosine kinase, distinguishing it from Lavendustin A.[1] The specific molecular target within the mitotic machinery has not been detailed in the available literature.
Preclinical Efficacy
In Vitro Antiproliferative Activity
This compound has demonstrated potent growth-inhibitory effects against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several cell lines are presented in Table 1.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21 |
| MIA PaCa-2 | Pancreatic Cancer | 0.29 |
| MDA-MB-231 | Breast Carcinoma | 0.43 |
| Data sourced from MedChemExpress and MOLNOVA product descriptions.[2][3] |
In Vivo Antitumor Activity
In vivo studies in nude mice bearing human tumor xenografts have demonstrated the antitumor efficacy of this compound.
Intravenous Administration:
-
In nude mice with A431 human vulvar carcinomas, intravenous injections of this compound at doses of 1-10 mg/kg resulted in a dose-dependent inhibition of tumor growth.[2][3]
Oral Administration:
-
Orally administered this compound at a dose of 30 mg/kg led to a 54% inhibition of A431 tumor growth after three weeks of treatment.[2][3]
Safety and Toxicology Profile
The available information on the safety and toxicology of this compound is limited to observations from in vivo efficacy studies in mice.
General Observations:
-
The administration of this compound in mice at therapeutically effective doses was reported to be well-tolerated.[2][3]
-
No significant changes in the body weight of the treated animals were observed during the studies.[2][3]
Hematologic and Immune System Effects:
-
Studies in mice indicated that this compound was neither immunosuppressive nor hematosuppressive at doses that effectively inhibited tumor growth.[1]
Detailed Toxicology:
-
No publicly available data exists for acute toxicity (e.g., LD50), chronic toxicity, organ-specific toxicity, genotoxicity, or reproductive toxicity of this compound.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
-
Cell Lines: Human pancreatic tumor cells (MIA PaCa-2), human vulvar carcinoma cells (A431), and human breast carcinoma cells (MDA-MB-231).
-
Methodology: The specific methodology for the cell growth inhibition assay is not detailed in the provided search results. Standard methods such as MTT or SRB assays are typically used for determining IC50 values.
In Vivo Antitumor Efficacy Study
-
Animal Model: Nude mice bearing A431 human vulvar carcinoma xenografts.
-
Intravenous Administration Protocol:
-
Drug Formulation: The formulation for intravenous administration was not specified in the available documents.
-
Dosing Regimen: 1-10 mg/kg, administered intravenously. The frequency and duration of treatment were not detailed.
-
-
Oral Administration Protocol:
-
Drug Formulation: The formulation for oral administration was not specified.
-
Dosing Regimen: 30 mg/kg, administered orally. The frequency of administration was daily for three weeks.
-
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the preclinical evaluation of this compound based on the available information.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a promising antiproliferative agent with a distinct antimitotic mechanism of action. Preclinical studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines in vitro and suppressing tumor growth in vivo. The available safety data from these efficacy studies in mice suggest that the compound is well-tolerated at effective doses and does not exhibit immunosuppressive or hematosuppressive effects. However, a comprehensive understanding of the safety and toxicology profile of this compound is currently limited by the lack of publicly available data on its pharmacokinetics and performance in detailed toxicological assessments. Further investigation is required to fully characterize its safety profile for potential clinical development.
References
SDZ281-977 literature review and publications
An In-Depth Technical Guide to SDZ281-977 For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a synthetic derivative of the natural product lavendustin A, represents a significant departure from its parent compound's mechanism of action. While developed from an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, this compound exerts its potent antiproliferative effects not through kinase inhibition, but by acting as a mitotic inhibitor.[1] It arrests cells in the M-phase of the cell cycle by interacting with tubulin, showcasing a distinct and unexpected pharmacological profile. This guide provides a comprehensive review of the available literature on this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams of its mechanism and experimental workflows.
Core Compound Information
-
Compound Name: this compound
-
Chemical Name: 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester.[1]
-
Origin: A synthetic derivative of Lavendustin A, a known EGFR tyrosine kinase inhibitor.[1]
-
Primary Mechanism of Action: Antimitotic agent; inhibits tubulin polymerization by binding to the colchicine (B1669291) binding site.[2]
-
Key Feature: Despite its origin, it does not inhibit EGFR tyrosine kinase, a surprising finding that distinguishes it from Lavendustin A.[1][3]
Quantitative Data
Table 1: In Vitro Antiproliferative Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) of this compound was determined against several human cancer cell lines, demonstrating potent growth inhibition in the low micromolar range.
| Cell Line | Cancer Type | IC₅₀ (μM) |
| A431 | Vulvar Carcinoma | 0.21 |
| MIA PaCa-2 | Pancreatic Cancer | 0.29 |
| MDA-MB-231 | Breast Carcinoma | 0.43 |
| Data sourced from MedChemExpress, referencing Cammisuli et al., 1996.[4] |
Table 2: In Vivo Antitumor Efficacy
Studies in nude mice bearing human tumor xenografts demonstrated significant, dose-dependent tumor growth inhibition.
| Tumor Model | Administration Route | Dosage | Outcome |
| A431 Xenograft | Intravenous (i.v.) | 1, 3, and 10 mg/kg (3-4 times/week) | Dose-dependent inhibition of tumor growth. |
| A431 Xenograft | Oral (p.o.) | 30 mg/kg | 54% inhibition of tumor growth after 3 weeks. |
| Data sourced from MedChemExpress, referencing Cammisuli et al., 1996.[4] |
Of note, the compound was reported to be well-tolerated with no significant changes in body weight during treatment.[4] It was also found to be neither immunosuppressive nor hematosuppressive in mice at effective doses.[1][3]
Mechanism of Action
The primary mechanism of action for this compound is the disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division. This action leads to a halt in the cell cycle at the G2/M phase.
-
Tubulin Binding: this compound binds to the colchicine binding site on β-tubulin.[2]
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin heterodimers into microtubules.
-
Mitotic Arrest: The lack of functional microtubules prevents the formation of a proper mitotic spindle, arresting the cell in mitosis.[1][3]
-
Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).
A key finding is that this compound is not subject to multidrug resistance, as it retains its efficacy in tumor cells that express the multidrug resistance phenotype.[1]
Experimental Protocols
The following sections describe the methodologies used to characterize the activity of this compound.
In Vitro Cell Proliferation Assay
This assay determines the concentration-dependent effect of the compound on the growth of cancer cell lines.
-
Cell Culture: Tumor cell lines (e.g., A431, MIA PaCa-2) are grown at 37°C in their optimal culture medium.[1]
-
Seeding: At 60-90% confluency (for adherent lines) or during exponential growth (for suspension lines), cells are harvested and seeded into 96-well plates at densities between 1,000 and 5,000 cells per well.[1]
-
Treatment: Cells are exposed to graded concentrations of this compound for 3-4 days.[1]
-
Quantification: Cell viability or proliferation is measured using a standard method (e.g., MTT, SRB, or CellTiter-Glo assay) to determine the IC₅₀ values.
In Vivo Antitumor Studies
These studies assess the efficacy of this compound in a living organism bearing human tumors.
-
Animal Model: Female nude mice (nu/nu) are used as hosts for human tumor xenografts.[4]
-
Tumor Implantation: Human cancer cells (e.g., A431 or MIA PaCa-2) are implanted subcutaneously.
-
Drug Formulation:
-
Dosing: Treatment begins after tumors are established. The compound is administered intravenously or orally via gavage, typically 3-4 times per week for several weeks.[4]
-
Monitoring: Tumor volume and animal body weight are measured regularly to assess efficacy and toxicity.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.
-
Reaction Mixture: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with GTP.[5]
-
Initiation: The reaction is initiated by raising the temperature from 4°C to 37°C, which promotes polymerization.[4]
-
Measurement: The increase in light scattering due to microtubule formation is measured over time as an increase in absorbance at 340 nm in a temperature-controlled spectrophotometer.[4][6]
-
Analysis: The polymerization curves in the presence of this compound are compared to a vehicle control. Inhibitors like this compound will reduce the rate and extent of the absorbance increase.
Cell Cycle Analysis
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Fixation: Cells are harvested and fixed, typically with ice-cold 70% ethanol, which permeabilizes the membrane.[7]
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, most commonly Propidium Iodide (PI).[7][8]
-
Flow Cytometry: The fluorescence intensity of individual cells is measured by a flow cytometer. The intensity is directly proportional to the DNA content (2N for G1, 4N for G2/M).[7]
-
Analysis: A histogram of cell count versus fluorescence intensity reveals the percentage of cells in each phase. Treatment with this compound is expected to show a significant increase in the G2/M population.
EGFR Tyrosine Kinase Assay (Cell-Free)
This assay was crucial to demonstrate that this compound does not act via the mechanism of its parent compound.
-
Enzyme Source: Recombinant intracellular domain of the EGF receptor.
-
Reaction: The kinase, a peptide substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The reaction is run in the presence and absence of this compound. Lavendustin A would be used as a positive control for inhibition.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done via radioactive methods (³²P-ATP), ELISA with anti-phosphotyrosine antibodies, or luminescence-based assays that measure ADP levels (e.g., ADP-Glo™).[2]
-
Result: In this assay, this compound failed to inhibit the EGFR tyrosine kinase, unlike Lavendustin A.[1][3]
Conclusion
This compound is a compelling example of how chemical modification of a known active compound can lead to a completely different and unexpected mechanism of action. Originally derived from the EGFR kinase inhibitor Lavendustin A, this compound emerged as a potent antimitotic agent that inhibits tubulin polymerization.[1] Its efficacy in vitro and in vivo, combined with its ability to overcome multidrug resistance, highlights its potential as a candidate for cancer therapy. The detailed protocols and data presented in this guide offer a technical foundation for researchers and drug developers interested in exploring this unique compound and the broader class of tubulin-targeting agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abscience.com.tw [abscience.com.tw]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]
Methodological & Application
Application Notes and Protocols for SDZ281-977 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of SDZ281-977, a derivative of Lavendustin A. This compound has demonstrated potent antiproliferative and antimitotic activities, making it a person of interest for cancer research and drug development. Unlike its parent compound, Lavendustin A, this compound's mode of action is not via the inhibition of the EGF receptor tyrosine kinase, but through mitotic arrest. This document outlines detailed protocols for key in vitro experiments to characterize the biological effects of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro antiproliferative activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[1][2] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[1][2] |
| MDA-MB-231 | Breast Carcinoma | 0.43[1][2] |
Experimental Protocols
Antiproliferative Assay (Cell Viability)
This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on the proliferation of cancer cells. The Sulforhodamine B (SRB) assay is recommended for its reliability and compatibility with adherent cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A431, MIA PaCa-2, MDA-MB-231)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from (for example) 0.01 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate for 72 hours.
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
-
Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes on a plate shaker.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the SRB-based antiproliferative assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on cell cycle progression and to confirm its antimitotic activity by observing an accumulation of cells in the G2/M phase.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to attach for 24 hours.
-
Treat cells with this compound at concentrations around the IC50 value (e.g., 1x and 2x IC50) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Caption: Hypothesized signaling pathway for this compound-induced mitotic arrest.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules. An increase in turbidity indicates microtubule formation.
Materials:
-
This compound
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive controls for polymerization inhibition)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and control compounds in DMSO.
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare a tubulin polymerization reaction mixture by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the tubulin solution. Keep on ice.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add 10 µL of 10x concentrated this compound, control compounds, or vehicle (DMSO diluted in buffer) to the appropriate wells of the 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the tubulin polymerization reaction mixture to each well.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Analyze the polymerization curves to determine the effect of this compound on the rate and extent of tubulin polymerization compared to the controls. A decrease in the Vmax and the final plateau of the curve indicates inhibition of polymerization.
-
References
Application Notes and Protocols for SDZ281-977 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ281-977 is a derivative of the epidermal growth factor (EGF) receptor tyrosine kinase inhibitor Lavendustin A.[1][2] Unlike its parent compound, this compound's antiproliferative effects are not mediated by the inhibition of EGF receptor tyrosine kinase.[1] Instead, it functions as a potent antimitotic agent, inducing cell cycle arrest in mitosis, which ultimately leads to the inhibition of cancer cell growth.[1][3] This compound has demonstrated efficacy in the low micromolar range against various human cancer cell lines, including those expressing the multidrug resistance phenotype.[1]
These application notes provide detailed protocols for the cell culture of relevant cancer cell lines and a comprehensive methodology for assessing the antiproliferative activity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21 |
| MIA PaCa-2 | Pancreatic Cancer | 0.29 |
| MDA-MB-231 | Breast Carcinoma | 0.43 |
This data is compiled from in vitro studies assessing the growth inhibition properties of this compound.[2][4]
Experimental Protocols
Cell Line Culture
Maintaining healthy and consistent cell cultures is paramount for reliable and reproducible assay results. Below are the specific conditions for the cell lines mentioned.
a) A431 (Human Vulvar Carcinoma)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, rinse with phosphate-buffered saline (PBS), and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.
b) MIA PaCa-2 (Human Pancreatic Carcinoma)
-
Growth Medium: DMEM supplemented with 10% FBS and 2.5% horse serum.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA for detachment, followed by neutralization, centrifugation, and resuspension in fresh medium.
c) MDA-MB-231 (Human Breast Carcinoma)
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 2 mM L-glutamine.
-
Culture Conditions: Incubate at 37°C in a CO₂-free, humidified atmosphere. L-15 medium is formulated for use in a free gas exchange with atmospheric air.
-
Subculture: When cells are 80-90% confluent, detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh L-15 medium for subsequent plating.
Antiproliferative Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the cytotoxic/cytostatic effects of this compound on cultured cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals.
Materials:
-
Cultured cells (A431, MIA PaCa-2, or MDA-MB-231)
-
Complete growth medium specific to the cell line
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the control medium.
-
Incubate the plate for 48 to 72 hours under the appropriate culture conditions for the specific cell line.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Mitotic Arrest
This compound exerts its antiproliferative effects by inducing mitotic arrest.[1] The precise molecular target of this compound within the mitotic machinery has not been fully elucidated in the available literature. Therefore, the following diagram illustrates a generalized pathway of mitotic arrest induced by an antimitotic agent.
Caption: Generalized pathway of mitotic arrest induced by this compound.
Experimental Workflow for Antiproliferative Assay
The following diagram outlines the key steps in performing an antiproliferative assay with this compound.
Caption: Workflow for assessing the antiproliferative effects of this compound.
References
- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aobious.com [aobious.com]
- 4. This compound | 150779-71-8 | MOLNOVA [molnova.com]
Application Note and Protocol: Determination of SDZ281-977 IC50 in A431 Cells
Introduction
SDZ281-977 is a synthetic compound derived from Lavendustin A, a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] While derived from an EGFR inhibitor, this compound's primary mechanism of action is not the inhibition of EGFR tyrosine kinase but rather the disruption of mitosis, leading to cell cycle arrest.[1] This compound has demonstrated potent antiproliferative effects against various cancer cell lines.[1][2][3]
The A431 cell line, established from a human epidermoid carcinoma, is characterized by the overexpression of EGFR.[4][5] This characteristic makes A431 cells a common model for studying cancer biology and the efficacy of anticancer compounds.[4][5] The half-maximal inhibitory concentration (IC50) is a critical quantitative measure used to determine the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%.[6][7][8] This document provides a detailed protocol for determining the IC50 value of this compound in A431 cells.
Data Presentation
The antiproliferative activity of this compound has been previously quantified in A431 cells and other cancer cell lines. The established IC50 value is summarized below.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | A431 (human vulvar carcinoma) | 0.21 | [2][3][9] |
| This compound | MIA PaCa-2 (pancreatic tumor) | 0.29 | [2][3][9] |
| This compound | MDA-MB-231 (breast carcinoma) | 0.43 | [2][3] |
Experimental Protocol: IC50 Determination using MTT Assay
This protocol details the methodology for determining the IC50 of this compound against A431 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.
Materials
-
A431 cells
-
This compound compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Methodology
-
Cell Culture and Seeding:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during their exponential growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[10]
-
Incubate the plate overnight to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as an untreated control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 10 minutes on a shaker to ensure complete dissolution.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).[6][10]
-
Visualizations
Experimental Workflow
Caption: Workflow for IC50 determination of this compound in A431 cells.
Signaling and Mechanism of Action
A431 cells are known for their high dependence on growth factor signaling pathways, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR), for proliferation.[4][12] While this compound is a derivative of an EGFR inhibitor, its cytotoxic effect stems from its activity as an antimitotic agent, which arrests cells in the M-phase of the cell cycle.[1] This ultimately inhibits cell division and proliferation downstream of the initial growth signals.
Caption: this compound induces mitotic arrest, inhibiting cell proliferation.
References
- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A431 cells - Wikipedia [en.wikipedia.org]
- 5. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research [cytion.com]
- 6. clyte.tech [clyte.tech]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 150779-71-8 | MOLNOVA [molnova.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Inhibition of the EGF receptor and ERK1/2 signaling pathways rescues the human epidermoid carcinoma A431 cells from IFNγ-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SDZ281-977 Treatment of MIA PaCa-2 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction: SDZ281-977 is a synthetic derivative of Lavendustin A, initially investigated as a potential inhibitor of the EGF receptor tyrosine kinase.[1][2] Subsequent studies have revealed that its primary mechanism of anti-cancer action is not through EGFR inhibition but rather by inducing mitotic arrest, leading to the inhibition of cell proliferation.[1][3] The MIA PaCa-2 cell line, derived from a human pancreatic adenocarcinoma, is a widely used model in cancer research.[4][5] These cells harbor mutations in key oncogenes such as KRAS and the tumor suppressor TP53, making them a relevant model for studying pancreatic cancer.[6][7] Notably, MIA PaCa-2 cells have demonstrated sensitivity to this compound, with a reported IC50 value of 0.29 μM for growth inhibition.[2][8]
These application notes provide detailed protocols for the treatment of MIA PaCa-2 cells with this compound, including methods for assessing cell viability, cell cycle progression, and the analysis of key protein markers associated with mitotic arrest.
Data Presentation
Table 1: In Vitro Efficacy of this compound on various cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| A431 | Vulvar Carcinoma | 0.21 | [8] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29 | [2][8] |
| MDA-MB-231 | Breast Carcinoma | 0.43 | [8] |
Experimental Protocols
MIA PaCa-2 Cell Culture
Materials:
-
MIA PaCa-2 cell line (ATCC® CRL-1420™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% Penicillin-Streptomycin.
-
Culture MIA PaCa-2 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.
-
Incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks or plates for experiments.
Cell Viability Assay (MTT Assay)
Materials:
-
MIA PaCa-2 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000 MIA PaCa-2 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
MIA PaCa-2 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed 2 x 10^5 MIA PaCa-2 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.1 µM, 0.3 µM, 1 µM) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M phase population would indicate mitotic arrest.
Western Blot Analysis for Mitotic Markers
Materials:
-
MIA PaCa-2 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3 (Ser10), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed and treat MIA PaCa-2 cells with this compound as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using a chemiluminescence substrate and an imaging system.
Mandatory Visualizations
References
- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 150779-71-8 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MIA PaCa-2 - Wikipedia [en.wikipedia.org]
- 5. Human pancreatic carcinoma (MIA PaCa-2) in continuous culture: sensitivity to asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIA PaCa-2 Cells [cytion.com]
- 7. GSK-3β Can Regulate the Sensitivity of MIA-PaCa-2 Pancreatic and MCF-7 Breast Cancer Cells to Chemotherapeutic Drugs, Targeted Therapeutics and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: SDZ281-977-Mediated Inhibition of MDA-MB-231 Breast Cancer Cell Proliferation
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for assessing the anti-proliferative effects of SDZ281-977 on the human triple-negative breast cancer cell line, MDA-MB-231. This compound is a derivative of Lavendustin A that has been shown to inhibit the growth of various cancer cell lines.[1][2] The mechanism of action for its anti-proliferative effects is attributed to the induction of mitotic arrest.[3][4] This document outlines the procedures for cell culture, preparation of this compound, and the execution of a colorimetric MTT assay to determine cell viability. Additionally, a summary of expected outcomes and relevant signaling pathways are discussed.
Introduction
The MDA-MB-231 cell line is a widely utilized model for triple-negative breast cancer, a particularly aggressive subtype with limited treatment options.[4] Understanding the mechanisms of novel therapeutic compounds that can inhibit the proliferation of these cells is of significant interest in cancer research. This compound has been identified as a potent anti-proliferative agent against several cancer cell lines, including MDA-MB-231, with a reported IC50 value of 0.43 μM.[1][2] Unlike its parent compound, Lavendustin A, this compound's mode of action is not through the inhibition of EGF receptor tyrosine kinase but by causing cell cycle arrest in mitosis.[3][4]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard, colorimetric method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the absorbance of which is directly proportional to the number of living cells. This application note provides a comprehensive protocol for utilizing the MTT assay to quantify the dose-dependent effect of this compound on MDA-MB-231 cell proliferation.
Materials and Reagents
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol)
-
96-well flat-bottom cell culture plates
-
Sterile, disposable laboratory plasticware (pipettes, tubes, flasks)
-
Humidified incubator (37°C, 5% CO2 for DMEM; CO2-free for L-15)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Protocols
MDA-MB-231 Cell Culture
-
Thawing of Cryopreserved Cells :
-
Rapidly thaw the vial of MDA-MB-231 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM or L-15 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, complete growth medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
Incubate at 37°C in a humidified incubator. For DMEM, use a 5% CO2 atmosphere. For L-15 medium, ensure a CO2-free environment.[4]
-
-
Cell Maintenance and Passaging :
-
Observe the cells daily and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, they should be passaged.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed new flasks at a subcultivation ratio of 1:3 to 1:6.
-
This compound Proliferation Assay (MTT Assay)
-
Cell Seeding :
-
Harvest MDA-MB-231 cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C to allow for cell attachment.
-
-
Preparation of this compound Working Solutions :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.01 µM to 10 µM. A two-fold or three-fold dilution series bracketing the known IC50 of 0.43 µM is recommended.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment :
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.
-
Include a vehicle control group (medium with the same concentration of DMSO as the drug-treated wells) and a blank group (medium only, no cells).
-
Incubate the plate for 48 to 72 hours at 37°C.
-
-
MTT Assay :
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
After the incubation, add 100 µL of MTT solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2-4 hours, or until the formazan is fully dissolved.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis and Expected Results
The viability of the MDA-MB-231 cells treated with this compound is calculated as a percentage of the vehicle-treated control cells.
Calculation of Percentage Viability:
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results should demonstrate a dose-dependent decrease in the viability of MDA-MB-231 cells upon treatment with this compound. The IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Expected % Viability (Relative to Control) |
| Vehicle Control | 0 (DMSO) | 48-72 | 100% |
| This compound | 0.01 | 48-72 | ~95-100% |
| This compound | 0.1 | 48-72 | ~70-80% |
| This compound | 0.43 (IC50) | 48-72 | ~50% |
| This compound | 1.0 | 48-72 | ~20-30% |
| This compound | 10.0 | 48-72 | <10% |
Note: The expected viability percentages are illustrative and may vary depending on specific experimental conditions.
Signaling Pathways and Visualizations
This compound exerts its anti-proliferative effect by inducing mitotic arrest.[3][4] This process involves the disruption of the normal cell cycle progression, leading to an accumulation of cells in the M phase. While the precise molecular targets of this compound leading to this arrest are not fully elucidated, the general pathway of mitotic arrest often involves the activation of the spindle assembly checkpoint (SAC). Prolonged mitotic arrest can subsequently trigger apoptotic pathways, leading to cell death.
References
- 1. Camptothecin induces mitotic arrest through Mad2-Cdc20 complex by activating the JNK-mediated Sp1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay [bio-protocol.org]
- 4. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for SDZ281-977 MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of SDZ281-977 on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is a derivative of Lavendustin A with potent antiproliferative properties attributed to its ability to induce mitotic arrest.
Introduction
This compound is a synthetic compound derived from Lavendustin A, a known inhibitor of EGF receptor tyrosine kinase. However, unlike its parent compound, this compound exerts its antiproliferative effects through the induction of mitotic arrest, making it a subject of interest in cancer research.[1][2] The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The concentration of these crystals, which is determined by spectrophotometry, is directly proportional to the number of viable cells.
Mechanism of Action: Mitotic Arrest
This compound's primary mechanism of action is the induction of mitotic arrest.[1][2] While the precise molecular targets are not fully elucidated, its effects are consistent with those of other antimitotic agents that disrupt microtubule dynamics. This disruption activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation. Activation of the SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Prolonged activation of this checkpoint due to persistent microtubule disruption can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death).
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data provides a reference for the expected potency of the compound.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21 |
| MIA PaCa-2 | Pancreatic Cancer | 0.29 |
| MDA-MB-231 | Breast Cancer | 0.43 |
| Data sourced from MedChemExpress.[3][4] |
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is adapted for a 96-well plate format but can be scaled as needed.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., A431, MIA PaCa-2, MDA-MB-231)
-
Complete cell culture medium (specific to the cell line)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, or until the formazan crystals are completely dissolved. Gentle shaking on an orbital shaker can facilitate dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Experimental Workflow for MTT Assay
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. JCI - G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells [jci.org]
- 3. Diverse microtubule-targeted anticancer agents kill cells by inducing chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SDZ281-977 SRB Assay in Adherent Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ281-977 is a synthetic derivative of lavendustin A, a known inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase.[1][2] Unlike its parent compound, this compound exerts its potent antiproliferative effects through a distinct mechanism of action.[1] Studies have shown that this compound induces mitotic arrest, making it an interesting candidate for cancer research and drug development.[1] This compound has demonstrated efficacy in inhibiting the growth of various human cancer cell lines, including pancreatic (MIA PaCa-2) and vulvar carcinoma (A431) cells, with IC50 values in the low micromolar range.[1][2] A key advantage of this compound is its ability to overcome multidrug resistance, a common challenge in cancer therapy.[1]
The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cell density and cytotoxicity.[3][4][5] This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[3][5][6] The amount of bound dye is directly proportional to the total cellular protein content, which correlates with the cell number.[7][8] The SRB assay is independent of cellular metabolic activity, which can be an advantage over assays like the MTT assay, as it is less prone to interference from compounds that alter metabolic rates.[6][9] This protocol has been optimized for assessing the cytotoxicity of compounds like this compound on adherent cells in a 96-well format.[4][6]
Principle of the SRB Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[4] Adherent cells are fixed to the microplate wells with trichloroacetic acid (TCA).[5] Subsequently, the cells are stained with Sulforhodamine B solution.[3] After staining, unbound dye is removed by washing with 1% acetic acid.[3][7] The protein-bound dye is then solubilized with a Tris base solution, and the absorbance is measured at approximately 565 nm using a microplate reader.[6][8] The optical density is directly proportional to the number of cells.[8]
Data Presentation
The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell growth. The following table summarizes the reported IC50 values for this compound in various adherent human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[2][10] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[2][10] |
| MDA-MB-231 | Breast Carcinoma | 0.43[2][10] |
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the SRB assay.
Materials and Reagents
-
This compound
-
Adherent cell line of interest (e.g., A431, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Step-by-Step Procedure
1. Cell Seeding:
- Harvest adherent cells that are in the exponential growth phase.
- Perform a cell count to determine cell density.
- Dilute the cells in complete culture medium to a concentration of 2.5 x 10⁴ to 1 x 10⁵ cells/mL.
- Seed 200 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 5,000-20,000 cells per well.[6][11]
- Include wells with medium only to serve as a background control.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12]
- After the 24-hour incubation, carefully remove the medium from the wells.
- Add 200 µL of the diluted this compound to the corresponding wells.
- Include vehicle control wells containing medium with the same final concentration of DMSO as the test wells.
- Incubate the plate for an additional 72 hours.[11]
3. Cell Fixation:
- Following the treatment period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the supernatant.[3][11]
- Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.[3][7]
4. Washing and Staining:
- Carefully remove the supernatant.
- Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.[3] Be gentle to avoid detaching the cell monolayer.[11]
- Allow the plates to air dry completely.[3]
- Add 100 µL of 0.4% (w/v) SRB solution to each well.[3]
- Incubate at room temperature for 30 minutes.[3][7]
5. Removal of Unbound Dye and Solubilization:
- Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove any unbound SRB dye.[3][11]
- Allow the plates to air dry completely.
- Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]
- Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.[3][6]
6. Absorbance Measurement and Data Analysis:
- Measure the optical density (OD) at 565 nm using a microplate reader.[6][8] A reference wavelength of 690 nm can also be used to reduce background noise.[8]
- Subtract the background absorbance (from wells with medium only) from all readings.[3]
- Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells.[13]
- Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
- Determine the IC50 value from the curve.[3]
Mechanism of Action of this compound
While derived from the EGF receptor tyrosine kinase inhibitor lavendustin A, this compound's primary mechanism of antiproliferative activity is not through the inhibition of this enzyme.[1] Instead, it acts as an antimitotic agent, causing cells to arrest in the mitosis phase of the cell cycle.[1] This disruption of cell division ultimately leads to the inhibition of tumor cell proliferation.[1]
Caption: Proposed mechanism of action for this compound.
References
- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 150779-71-8 | MOLNOVA [molnova.com]
- 11. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Study of SDZ281-977 in Nude Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ281-977 is a derivative of the epidermal growth factor (EGF) receptor tyrosine kinase inhibitor Lavendustin A.[1][2] Unlike its parent compound, this compound exerts its potent antiproliferative effects through a distinct mechanism of action.[1] This document provides detailed application notes and protocols for designing and conducting in vivo studies of this compound in nude mice, a common preclinical model for evaluating anticancer agents. The protocols are based on established methodologies for xenograft studies and specific findings related to this compound.
Mechanism of Action
While derived from an EGFR tyrosine kinase inhibitor, this compound's mode of action is not through the inhibition of the EGF receptor tyrosine kinase.[1] Instead, its antiproliferative activity is attributed to its ability to induce mitotic arrest.[1] This is achieved through the inhibition of tubulin polymerization, a mechanism similar to that of other antimitotic agents like colchicine. By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis in cancer cells.
Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound as reported in the literature.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21 |
| MIA PaCa-2 | Pancreatic Carcinoma | 0.29 |
| MDA-MB-231 | Breast Carcinoma | 0.43 |
Data sourced from MedChemExpress.[2]
Table 2: In Vivo Efficacy of this compound in Nude Mice with A431 Xenografts
| Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition |
| Intravenous (i.v.) | 1-10 mg/kg (3-4 times/week) | 4 weeks | Dose-dependent |
| Oral (p.o.) | 30 mg/kg (daily) | 3 weeks | 54% |
Data sourced from MedChemExpress and TargetMol.[2][3]
Experimental Protocols
This section provides a detailed protocol for a subcutaneous xenograft study in nude mice to evaluate the in vivo efficacy of this compound.
Cell Culture and Preparation
-
Cell Lines: A431 (human vulvar carcinoma), MIA PaCa-2 (human pancreatic carcinoma), or MDA-MB-231 (human breast carcinoma) cells.
-
Culture Medium: Grow cells in the recommended medium (e.g., DMEM for A431 and MIA PaCa-2, Leibovitz's L-15 for MDA-MB-231) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Viability and Counting: Resuspend the cell pellet in a serum-free medium or PBS. Perform a trypan blue exclusion assay to determine cell viability. Count viable cells using a hemocytometer.
-
Final Preparation: Resuspend cells at a concentration of 3 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice.
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (nu/nu), 4-6 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Disinfect the injection site (right flank) with 70% ethanol.
-
Inject 0.1 mL of the cell suspension (containing 3 x 10^6 cells) subcutaneously.
-
Monitor the animals for tumor growth.
-
Experimental Design and Drug Administration
-
Tumor Growth Monitoring: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation:
-
Intravenous (i.v.) Formulation: Dissolve this compound in a vehicle such as a mixture of PEG 300, citric acid, Tween 80, and ethanol, then dilute with saline.[2]
-
Oral (p.o.) Formulation: Dissolve this compound in a vehicle such as 18% ethanol, 43% Labrafil M2125CS, and 39% corn oil.
-
-
Dosing Regimen:
-
Control Group: Administer the corresponding vehicle on the same schedule as the treatment groups.
-
Intravenous Treatment Group: Administer this compound at doses ranging from 1-10 mg/kg via tail vein injection, 3-4 times per week for 4 weeks.
-
Oral Treatment Group: Administer this compound at 30 mg/kg via oral gavage daily for 3 weeks.
-
-
Monitoring: Record body weight and any signs of toxicity throughout the study.
Endpoint and Data Analysis
-
Euthanasia: At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Data Analysis: Compare the mean tumor volumes and weights between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). Calculate the percentage of tumor growth inhibition.
References
Application Notes and Protocols for SDZ281-977 Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ281-977 is a synthetic derivative of Lavendustin A, initially explored for its potential as an inhibitor of the EGF receptor tyrosine kinase.[1][2][3] Subsequent research, however, revealed that its primary mechanism of action is not the inhibition of this kinase, but rather the disruption of microtubule dynamics, leading to mitotic arrest and potent antiproliferative activity.[1][4] This document provides detailed protocols for the intravenous administration of this compound in preclinical murine models, summarizes its in vitro and in vivo efficacy, and illustrates its mechanism of action and experimental workflows.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[2][3] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[2][3] |
| MDA-MB-231 | Breast Carcinoma | 0.43[2][3] |
In Vivo Efficacy of this compound in Nude Mice with A431 Xenografts
| Administration Route | Dosage | Treatment Schedule | Duration | Tumor Growth Inhibition |
| Intravenous | 1-10 mg/kg | 3 or 4 times a week | 4 weeks | Dose-dependent |
| Oral | 30 mg/kg | Not specified | 3 weeks | 54%[2][3] |
Experimental Protocols
Preparation of this compound for Intravenous Administration
This protocol is based on methodologies reported in preclinical studies.[2]
Materials:
-
This compound powder
-
Vepesid solvent (containing PEG 300, citric acid, Tween 80, and ethanol)[2]
-
Sterile 0.9% saline solution
-
Sterile vials
-
Sterile syringes and needles (27-30 gauge)
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation:
-
Aseptically, dissolve 10 mg of this compound powder in 1 mL of Vepesid solvent to create a 10 mg/mL stock solution.[2]
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Working Solution Preparation:
-
Dilute the stock solution with sterile 0.9% saline to achieve the desired final concentrations (e.g., for doses of 1, 3, and 10 mg/kg). The original study notes a dilution with saline or Vepesid solvent/saline 1:10. For consistency, a 1:10 dilution of the Vepesid solvent with saline should be used as the vehicle for all dose levels.[2]
-
For example, to prepare a 1 mg/mL solution, mix 100 µL of the 10 mg/mL stock solution with 900 µL of a 1:10 Vepesid solvent/saline mixture.
-
Filter the final working solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.
-
-
Storage:
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
-
Prepare fresh working solutions on the day of administration.
-
Intravenous Administration to Mice via Tail Vein Injection
This protocol is a synthesis of best practices for tail vein injections in mice.
Materials:
-
Prepared this compound working solution
-
Female nude mice (nu/nu) weighing 20-23 g[2]
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Warm the mouse for 5-10 minutes using a heat lamp or warming pad to induce vasodilation of the tail veins, making them more visible and accessible.
-
Place the mouse in an appropriate restrainer to minimize movement and stress.
-
-
Injection Site Preparation:
-
Gently wipe the tail with a 70% alcohol pad to clean the injection site. The lateral tail veins are the target for injection.
-
-
Injection:
-
Draw the calculated volume of the this compound working solution into a 1 mL syringe fitted with a 27-30 gauge needle. Ensure there are no air bubbles in the syringe. The total injection volume should not exceed 0.2 mL for a mouse of this size.[2]
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 10-20 degrees).
-
A successful insertion may be indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the solution. There should be no resistance. If resistance is felt or a blister forms, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the tail.
-
Administer the injection 3 or 4 times per week as per the study protocol.[2]
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: Mechanism of action of this compound as an antimitotic agent.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
Application Notes and Protocols for SDZ281-977 Oral Gavage Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ281-977 is a synthetic derivative of lavendustin A with potent antiproliferative properties demonstrated in preclinical cancer models. Unlike its parent compound, which is known as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, this compound exerts its effects through the induction of mitotic arrest. This document provides detailed application notes and protocols for the preparation and in vivo evaluation of an oral gavage formulation of this compound for preclinical research.
Physicochemical and Pharmacokinetic Data
Quantitative data for this compound is not extensively available in the public domain. The following tables are provided as templates for researchers to populate with experimentally determined values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₁₈H₂₀O₅ | - |
| Molecular Weight | 316.35 g/mol | - |
| pKa | Data not available | Potentiometric titration |
| LogP | Data not available | HPLC, Shake-flask method |
| Aqueous Solubility | Data not available | HPLC, UV-Vis Spectroscopy |
| Solubility in DMSO | Soluble | Visual inspection |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Gavage)
| Parameter | Value (at 30 mg/kg dose) | Method |
| Cmax (Maximum Concentration) | Data not available | LC-MS/MS |
| Tmax (Time to Cmax) | Data not available | LC-MS/MS |
| AUC (Area Under the Curve) | Data not available | LC-MS/MS |
| Bioavailability | Data not available | Comparison of oral and IV AUC |
| Half-life (t₁/₂) | Data not available | Non-compartmental analysis |
Mechanism of Action: Induction of Mitotic Arrest
This compound's primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest in the M-phase (mitosis). This ultimately triggers apoptotic cell death in cancer cells. The precise molecular target of this compound that initiates this cascade has not been fully elucidated. The following diagram illustrates a generalized pathway of mitotic arrest induced by microtubule-targeting agents.
Experimental Protocols
Protocol 1: Preparation of this compound Oral Gavage Formulation
This protocol describes the preparation of a suspension formulation suitable for oral gavage in mice, based on common practices for poorly water-soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amounts: Determine the total volume of formulation needed based on the number of animals, the dose (e.g., 30 mg/kg), and the dosing volume (e.g., 10 mL/kg).
-
Dissolve this compound in DMSO: In a sterile tube, add the calculated amount of this compound powder. Add a small volume of DMSO (e.g., 5-10% of the final volume) and vortex thoroughly until the compound is completely dissolved.
-
Add PEG400: Add PEG400 to the DMSO solution (e.g., 30-40% of the final volume) and vortex until a homogenous solution is formed.
-
Add Tween 80: Add Tween 80 (e.g., 5% of the final volume) and vortex to mix.
-
Add Saline or Water: Slowly add the sterile saline or water to the desired final volume while continuously vortexing to form a stable suspension.
-
Homogenize the suspension: If necessary, sonicate the suspension for a few minutes to ensure a uniform particle size distribution.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.
Table 3: Example Formulation Composition
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Solubilizing agent |
| PEG400 | 40% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Sterile Saline | 45% | Vehicle |
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for evaluating the antitumor efficacy of the this compound oral gavage formulation.
Procedure:
-
Cell Culture and Animal Model: Culture a human cancer cell line known to be sensitive to this compound (e.g., A431 human vulvar carcinoma cells). Implant the cells subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Dosing: Administer the this compound oral gavage formulation to the treatment group and the vehicle control to the control group daily or as determined by tolerability studies. A previously reported effective dose is 30 mg/kg.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Analysis: At the end of the study, collect tumors for pharmacodynamic marker analysis (e.g., immunohistochemistry for markers of mitosis and apoptosis) and histological evaluation.
Safety and Handling
-
This compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Conduct all work with the powdered compound in a chemical fume hood.
-
Dispose of all waste materials according to institutional guidelines for cytotoxic waste.
Disclaimer: This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Researchers should consult relevant literature and adhere to all institutional and regulatory guidelines for animal research.
Application Notes and Protocols for SDZ-281-977 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and administration of SDZ-281-977 in in vivo experimental settings. SDZ-281-977, a derivative of Lavendustin A, has demonstrated potent antiproliferative properties by inducing mitotic arrest, making it a compound of interest for cancer research.[1][2]
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the use of SDZ-281-977 in research settings.
| Parameter | Value | Details | Route of Administration |
| In Vitro Solubility | 100 mg/mL in DMSO (316.11 mM) | Requires ultrasonic assistance for dissolution. | In Vitro |
| In Vivo Dosage (Intravenous) | 1-10 mg/kg | Administered 3 or 4 times a week. Showed dose-dependent inhibition of tumor growth. | Intravenous (i.v.) |
| In Vivo Dosage (Oral) | 30 mg/kg | Resulted in a 54% inhibition of A431 tumor growth after 3 weeks. | Oral (p.o.) |
| Vehicle for Intravenous Administration | Vepesid solvent diluted with saline | See protocol below for detailed composition. | Intravenous (i.v.) |
| Vehicle for Oral Administration | Placebo G | See protocol below for detailed composition. | Oral (p.o.) |
Signaling Pathway: Mechanism of Action
While initially investigated as a potential EGF receptor tyrosine kinase inhibitor like its parent compound Lavendustin A, studies have revealed that the primary mechanism of action for SDZ-281-977's antiproliferative effects is the induction of mitotic arrest.[1][2] This disruption of the cell cycle leads to an inability of cancer cells to divide and proliferate successfully.
Experimental Protocols
Preparation of SDZ-281-977 for Intravenous (i.v.) Administration
This protocol is designed for the preparation of SDZ-281-977 for intravenous injection in murine models.
Materials:
-
SDZ-281-977 powder
-
Vepesid solvent, composed of:
-
Polyethylene glycol 300 (PEG 300)
-
Citric acid
-
Tween 80
-
Ethanol
-
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Syringes and needles
Procedure:
-
Prepare Vepesid Solvent: A stock of Vepesid solvent should be prepared with the following composition: 3250 mg PEG 300, 10 mg citric acid, 400 mg Tween 80, and 1205 mg ethanol.[3]
-
Dissolve SDZ-281-977: Dissolve 10 mg of SDZ-281-977 in 1 mL of the Vepesid solvent to create a stock solution.[3]
-
Dilution for Injection: This stock solution should be diluted with sterile saline. A common dilution is 1:10 (Vepesid solvent stock:saline).[3]
-
Final Concentration Calculation: Ensure the final concentration of SDZ-281-977 in the injection solution is appropriate for the desired dosage (e.g., 1, 3, or 10 mg/kg) and the injection volume (typically 0.2 mL for mice).[3]
-
Administration: Administer the final solution via tail vein injection.[3]
Preparation of SDZ-281-977 for Oral (p.o.) Administration
This protocol outlines the preparation of SDZ-281-977 for oral gavage in animal models.
Materials:
-
SDZ-281-977 powder
-
Placebo G solvent, composed of:
-
18% Ethanol
-
43% Labrafil M2125CS
-
39% Corn oil
-
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Prepare Placebo G Solvent: Prepare the vehicle by mixing 18% ethanol, 43% Labrafil M2125CS, and 39% corn oil.[3]
-
Dissolve SDZ-281-977: Dissolve the required amount of SDZ-281-977 in the Placebo G solvent to achieve the desired final concentration for oral administration (e.g., for a 30 mg/kg dose).
-
Homogenize the Solution: Ensure the compound is fully dissolved and the solution is homogenous by vortexing.
-
Administration: Administer a standard volume (e.g., 0.2 mL) orally using a gavage needle.[3] Control animals should receive the vehicle only.[3]
Disclaimer: These protocols are intended for research use only and are based on previously published methodologies.[3][4] Researchers should adapt these protocols as necessary for their specific experimental designs and animal models, adhering to all institutional and national guidelines for animal welfare. It is recommended to perform small-scale pilot studies to determine the optimal dosage and administration schedule for your specific tumor model and animal strain. Higher doses for intravenous administration may be limited by solubility.[3]
References
- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SDZ281-977 | 150779-71-8 | MOLNOVA [molnova.com]
Application Notes & Protocols: SDZ281-977 Dose-Response Curve Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
SDZ281-977 is a synthetic derivative of Lavendustin A, a known inhibitor of the EGF receptor (EGFR) tyrosine kinase.[1][2][3] However, extensive studies have revealed that this compound exerts its potent antiproliferative effects through a distinct mechanism of action. Unlike its parent compound, this compound does not inhibit EGFR tyrosine kinase in cell-free assays.[1] Instead, it functions as a powerful antimitotic agent, inducing cell cycle arrest at the M-phase (mitosis).[1][4] This unique characteristic, combined with its efficacy against multidrug-resistant tumor cells, makes this compound a compound of significant interest in cancer research.[1][4]
These application notes provide a summary of its dose-dependent antiproliferative activity and detailed protocols for performing in vitro dose-response analysis.
Mechanism of Action: Antimitotic Agent
The primary mechanism underlying the antiproliferative effects of this compound is the disruption of mitosis. The compound leads to a cellular-level arrest in the M-phase of the cell cycle.[1] This antimitotic action is the basis for its ability to inhibit the growth of various cancer cell lines. Notably, its efficacy is maintained even in tumor cells that express the multidrug resistance phenotype, suggesting a therapeutic potential in treating resistant cancers.[1][4]
Data Presentation: In Vitro Antiproliferative Activity
The dose-dependent inhibitory effects of this compound have been quantified across several human cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cell Type | IC50 Value (µM) | Citation |
| A431 | Human Vulvar Carcinoma | 0.21 | [2][3] |
| MIA PaCa-2 | Human Pancreatic Tumor | 0.29 | [2][3] |
| MDA-MB-231 | Human Breast Carcinoma | 0.43 | [2][3] |
| HaCaT | Human Keratinocytes | 0.047 | [2] |
Experimental Protocols
This section details the methodology for determining the dose-response curve and IC50 value of this compound using an in vitro cell proliferation assay. The Sulforhodamine B (SRB) assay is provided as a specific example for quantifying cell density.
4.1. Materials and Reagents
-
Selected human tumor cell line (e.g., A431)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
DMSO (for stock solution)
-
96-well flat-bottom cell culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic Acid (TCA), cold
-
1% Acetic Acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader (510 nm)
4.2. Procedure
Step 1: Cell Culture and Seeding
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2, using the appropriate complete growth medium without antibiotics.[2]
-
Harvest cells during the exponential growth phase (typically 60-90% confluency for adherent lines).[2]
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension in fresh medium to achieve a final concentration for seeding between 1,000 and 5,000 cells per well.
-
Dispense 100 µL of the cell suspension into the wells of a 96-well plate. Incubate for 24 hours to allow cells to attach.
Step 2: Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in complete growth medium to create a range of working concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 200 µL of medium containing the graded concentrations of this compound.[2] Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 3 to 4 days (72-96 hours).[2]
Step 3: Sulforhodamine B (SRB) Assay
-
After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
Step 4: Data Analysis
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell growth inhibition for each concentration using the following formula: % Inhibition = 100 - [(OD_treated / OD_vehicle_control) * 100]
-
Plot the % Inhibition against the logarithm of the drug concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value. Software such as GraphPad Prism or R can be used for this analysis.[5]
References
- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 150779-71-8 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: SDZ281-977 Flow Cytometry for Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ281-977 is a derivative of lavendustin A, initially investigated as a potential inhibitor of the EGF receptor tyrosine kinase.[1][2] Subsequent research has revealed that its primary mechanism of antiproliferative activity is not through the inhibition of this kinase, but rather through its function as a potent antimitotic agent.[1] This activity leads to the arrest of cells in the M-phase of the cell cycle, making the analysis of cell cycle distribution a critical method for characterizing its biological effects.[1]
Flow cytometry with propidium (B1200493) iodide (PI) staining is a robust and widely used technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[3][4][5] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content.[3][5] This allows for the quantification of cell populations in each phase, providing valuable insights into the effects of compounds like this compound on cell cycle progression.
These application notes provide a detailed protocol for the treatment of cancer cell lines with this compound and the subsequent analysis of cell cycle distribution using flow cytometry.
Data Presentation
The antiproliferative activity of this compound has been demonstrated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are summarized below.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[2] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[2] |
| MDA-MB-231 | Breast Carcinoma | 0.43[2] |
Following treatment with an antimitotic agent like this compound, a significant increase in the percentage of cells in the G2/M phase is expected, with a corresponding decrease in the G0/G1 and S phases. The following table presents representative data illustrating this effect.
Table 2: Representative Cell Cycle Distribution of a Cancer Cell Line Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 | 55.8 ± 2.5 | 28.3 ± 1.9 | 15.9 ± 1.2 |
| This compound | 0.5 | 42.1 ± 3.1 | 20.5 ± 2.4 | 37.4 ± 3.5 |
| This compound | 1.0 | 25.7 ± 2.8 | 15.2 ± 1.7 | 59.1 ± 4.2 |
| This compound | 5.0 | 10.3 ± 1.9 | 8.9 ± 1.1 | 80.8 ± 5.3 |
Note: The data presented in Table 2 are representative of a typical G2/M arresting agent and are for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific properties of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture a human cancer cell line of interest (e.g., A431, MIA PaCa-2) in the appropriate complete culture medium.
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach approximately 60-70% confluency at the time of harvest.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1.0 µM, 5.0 µM).
-
Prepare a vehicle control medium containing the same concentration of DMSO as the highest drug concentration well.
-
-
Cell Treatment:
-
Aspirate the existing medium from the wells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
-
Protocol 2: Cell Preparation and Staining with Propidium Iodide
-
Cell Harvesting:
-
After the treatment period, aspirate the medium from each well.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Protocol 3: Flow Cytometry Analysis
-
Data Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for optimal data resolution.
-
Collect data for at least 10,000 events per sample.
-
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.
-
-
Data Analysis:
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound induced G2/M arrest.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Application Notes and Protocols: Western Blot Analysis of Cell Cycle Proteins Following SDZ281-977 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of SDZ281-977, an antimitotic agent. This document outlines the putative signaling pathway, detailed experimental protocols for assessing the drug's impact on key cell cycle regulatory proteins, and a structured format for data presentation.
Introduction to this compound and its Mechanism of Action
This compound is a derivative of lavendustin A with potent antiproliferative properties. Its mechanism of action involves the arrest of cells in the mitotic phase of the cell cycle.[1] Unlike its parent compound, this compound's effects are not mediated by the inhibition of the EGF receptor tyrosine kinase.[1] Instead, it functions as an antimitotic agent, likely by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle and proper chromosome segregation. This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle. Prolonged activation of the SAC prevents the degradation of key mitotic proteins, leading to sustained mitotic arrest and can ultimately trigger apoptosis in cancer cells.
Western blot analysis is a crucial technique for elucidating the molecular consequences of this compound treatment by quantifying changes in the expression and phosphorylation status of proteins that govern mitotic progression.
Putative Signaling Pathway of this compound-Induced Mitotic Arrest
Treatment of cells with this compound is hypothesized to disrupt microtubule polymerization, a critical process for mitotic spindle formation. This disruption leads to unattached or improperly attached kinetochores, which in turn activates the Spindle Assembly Checkpoint (SAC). The activated SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The inhibition of APC/C prevents the ubiquitination and subsequent degradation of its key substrates, including Cyclin B1 and Securin. The stabilization of these proteins maintains high Cyclin-Dependent Kinase 1 (Cdk1)/Cyclin B1 activity, forcing the cell to remain in a state of mitotic arrest.
Caption: Putative signaling pathway of this compound leading to mitotic arrest.
Data Presentation
The following table summarizes the expected quantitative changes in key mitotic marker proteins following effective treatment with an antimitotic agent like this compound. These changes serve as reliable indicators of mitotic arrest.
| Protein Target | Expected Change in Protein Level | Function in Mitosis | Loading Control |
| Cyclin B1 | Significant Increase | Regulatory subunit of Cdk1; levels peak in mitosis and must be degraded for mitotic exit. | GAPDH / β-actin |
| Phospho-Histone H3 (Ser10) | Significant Increase | A hallmark of condensed chromatin during mitosis.[2] | Total Histone H3 |
| Securin | Significant Increase | Inhibitor of separase; its degradation is required for sister chromatid separation.[2][3] | GAPDH / β-actin |
| Cdk1 (Cdc2) | No significant change in total levels | Catalytic subunit of the Maturation-Promoting Factor (MPF); its activity is high during mitosis. | GAPDH / β-actin |
| Total Histone H3 | No significant change | Core histone protein used as a loading control for its phosphorylated form. | GAPDH / β-actin |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of cell cycle proteins in response to this compound treatment.
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable human cancer cell line (e.g., HeLa, A549, or MIA PaCa-2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of this compound and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Control: Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug treatment (typically ≤ 0.1%).
-
-
Incubation: Incubate the cells for the desired time period at 37°C in a humidified incubator with 5% CO₂.
II. Protein Lysate Preparation
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Store at -80°C or proceed to the next step.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
IV. SDS-PAGE and Electrotransfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-15% gradient or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
V. Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10)) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
VI. Detection and Analysis
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control for each sample.
Experimental Workflow Diagram
The following diagram outlines the key steps for performing a Western blot to analyze the effects of this compound treatment.
References
Troubleshooting & Optimization
SDZ281-977 solubility issues and solutions
Welcome to the technical support center for SDZ281-977. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of Lavendustin A, initially explored as a potential anticancer agent.[1] Unlike its parent compound, which inhibits EGF receptor tyrosine kinase, this compound exerts its antiproliferative effects by acting as an antimitotic agent.[1] It causes cell cycle arrest in the G2/M phase by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle.[2] This disruption of microtubule dynamics ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[2][3]
Q2: I am experiencing difficulty dissolving this compound. What are its general solubility properties?
This compound is a hydrophobic compound and is known to have poor aqueous solubility. It is, however, highly soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] One supplier reports a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication. This high solubility in an organic solvent, contrasted with its low aqueous solubility, is a key factor to consider when preparing solutions for in vitro and in vivo experiments.
Q3: My this compound is precipitating when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. This typically occurs when a concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium, causing the compound to "crash out" as its concentration exceeds its solubility limit in the final solvent mixture.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.5%, to minimize cytotoxicity. However, this low percentage of co-solvent may not be sufficient to keep the compound in solution.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in your aqueous buffer or medium. This gradual change in solvent composition can help prevent precipitation.
-
Visual Inspection: After adding the compound to your media, visually inspect the wells under a microscope for any signs of precipitation.
-
Sonication: Briefly sonicating your stock solution before dilution may help to redissolve any micro-precipitates.
Troubleshooting Guides
Guide 1: Preparing Stock and Working Solutions for In Vitro Assays
This guide provides a step-by-step protocol for preparing this compound solutions for cell-based assays to minimize solubility issues.
Experimental Protocol: Preparation of this compound for Cell Culture
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).
-
If the compound does not dissolve readily, gentle warming (not exceeding 40°C) or sonication can be applied.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentrations, it may be beneficial to prepare intermediate dilutions from your high-concentration stock in 100% DMSO.
-
-
Prepare Final Working Solutions:
-
On the day of the experiment, thaw a fresh aliquot of your DMSO stock solution.
-
Perform a final dilution of the DMSO stock directly into your pre-warmed cell culture medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).
-
Mix thoroughly by gentle pipetting or vortexing immediately after dilution.
-
Visually inspect for any signs of precipitation before adding to your cells.
-
Guide 2: Formulation for In Vivo Studies
For animal studies, specific formulations are required to administer this compound effectively. Below are example protocols for intravenous and oral administration.
Experimental Protocol: In Vivo Formulation
-
Intravenous (i.v.) Formulation:
-
Dissolve 10 mg of this compound in 1 mL of Vepesid solvent (comprising PEG 300, citric acid, Tween 80, and ethanol).
-
This stock solution can then be diluted with saline or a 1:10 Vepesid solvent/saline mixture to achieve the desired final concentration for injection.
-
-
Oral Gavage Formulation:
-
Dissolve this compound in a vehicle such as "Placebo G," which consists of 18% ethanol, 43% Labrafil M2125CS, and 39% corn oil.
-
-
Suspension for Injection:
-
Prepare a 25.0 mg/mL stock solution in DMSO.
-
Sequentially add and mix the following co-solvents to a final volumetric ratio of: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This will result in a suspended solution with a concentration of 2.5 mg/mL. This suspension can be used for oral and intraperitoneal injections.
-
Quantitative Data Summary
| Solvent/Vehicle | Reported Solubility/Concentration | Notes |
| DMSO | Up to 100 mg/mL (316.11 mM) | May require ultrasonication. |
| Vepesid Solvent | 10 mg/mL | For intravenous in vivo studies. |
| Placebo G | Not specified | For oral in vivo studies. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (Suspension) | For oral and intraperitoneal in vivo studies. |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Microtubule dissassembly in vivo: intercalary destabilization and breakdown of microtubules in the heliozoan Actinocoryne contractilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural exposure of different microtubule binding domains determines the propagation and toxicity of pathogenic tau conformers in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SDZ281-977 Concentration for Experiments
Welcome to the technical support center for SDZ281-977. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of Lavendustin A.[1][2] While its parent compound is known as an EGF receptor tyrosine kinase inhibitor, this compound surprisingly does not inhibit this enzyme in cell-free assays.[3] Instead, its primary mechanism of action is the induction of mitotic arrest, leading to its antiproliferative effects.[3] It is classified as an antimitotic agent.[3]
Q2: In which phase of the cell cycle does this compound arrest cells?
A2: this compound arrests cells in the M phase (mitosis) of the cell cycle.[3] This is a common mechanism for antimitotic agents that interfere with the proper formation and function of the mitotic spindle.
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. However, published IC50 values for several human cancer cell lines can serve as a starting point.
Table 1: In Vitro IC50 Values for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[1][4] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[1][4] |
| MDA-MB-231 | Breast Carcinoma | 0.43[1][4] |
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: Proper solubilization is crucial for accurate and reproducible results.
-
In Vitro: this compound is soluble in DMSO.[1][2] For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
-
In Vivo (Intravenous): For intravenous administration in mice, this compound can be dissolved in a vehicle consisting of PEG 300, citric acid, Tween 80, and ethanol, which is then diluted with saline.[4]
-
In Vivo (Oral): For oral gavage in mice, this compound can be dissolved in a mixture of ethanol, Labrafil M2125CS, and corn oil.[4]
Q5: Is this compound effective against multidrug-resistant (MDR) cancer cells?
A5: Yes, studies have shown that tumor cells expressing the multidrug resistance phenotype are as sensitive to this compound as their nonresistant counterparts.[3] This suggests that this compound is not a substrate for common MDR efflux pumps like P-glycoprotein.
Troubleshooting Guide
Issue 1: No significant antiproliferative effect observed at expected concentrations.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a dose-response curve starting from a wider range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 for your specific cell line.
-
-
Possible Cause 2: Poor solubility.
-
Solution: Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may aid dissolution. When preparing working solutions, ensure the final DMSO concentration is compatible with your cells and does not exceed 0.5%.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: While this compound is effective against some MDR phenotypes, your cell line might possess other resistance mechanisms. Consider using a sensitive positive control cell line (e.g., A431) to verify the compound's activity.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent compound concentration.
-
Solution: Prepare a fresh dilution of the compound from the stock solution for each experiment. Ensure thorough mixing of the stock and working solutions.
-
-
Possible Cause 2: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and use appropriate techniques to avoid cell clumping and ensure even distribution in multi-well plates.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
Issue 3: Unexpected cell morphology or off-target effects.
-
Possible Cause 1: High DMSO concentration.
-
Solution: Ensure the final concentration of the vehicle (DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level for your cells.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Store the this compound stock solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Cell Proliferation Assay (MTT or SRB)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for at least two to three cell doublings (typically 48-72 hours).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance.
-
SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain with SRB dye. Wash and solubilize the dye with a Tris-base solution and read the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound-Induced Mitotic Arrest
The following diagram illustrates the likely signaling pathway through which this compound exerts its antimitotic effect, based on the known mechanisms of similar compounds. This compound is hypothesized to interfere with microtubule dynamics, leading to the activation of the Spindle Assembly Checkpoint (SAC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of key mitotic proteins and causing cell cycle arrest in mitosis.
Caption: Proposed signaling pathway of this compound leading to mitotic arrest.
Experimental Workflow for Investigating this compound's Mechanism of Action
This diagram outlines a typical experimental workflow to confirm the antimitotic activity of this compound and elucidate its mechanism.
Caption: Experimental workflow for characterizing the anticancer effects of this compound.
References
- 1. aobious.com [aobious.com]
- 2. researchgate.net [researchgate.net]
- 3. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel synthetic microtubule inhibitor exerts antiproliferative effects in multidrug resistant cancer cells and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing SDZ281-977 precipitation in media
This technical support center is a resource for researchers, scientists, and drug development professionals to address the common challenge of SDZ281-977 precipitation in experimental media.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Low aqueous solubility of this compound. | - Prepare intermediate dilutions in 100% DMSO before the final dilution into aqueous media.[1] - Ensure the final DMSO concentration in the media is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced artifacts.[2][3] - Consider using a co-solvent if compatible with the experimental system.[3][4] |
| Cloudiness or visible particles in the final working solution | Incomplete dissolution of the stock solution or precipitation over time. | - Visually inspect the stock solution before use. If particles are present, try gentle warming (e.g., 37°C water bath) or sonication to aid dissolution.[2] - Prepare fresh working solutions for each experiment to minimize the risk of precipitation during storage.[5] |
| Inconsistent experimental results or loss of compound activity | Precipitation leading to a lower effective concentration of the inhibitor. | - Confirm the absence of precipitation in the working solution before adding it to the experimental system.[5] - Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific assay.[2] |
| Vehicle control (DMSO) showing a biological effect | The final concentration of DMSO is too high. | - Maintain a final DMSO concentration below 0.5%, and for sensitive cell lines, 0.1% or lower is recommended.[3][6] - Ensure that all experimental conditions, including the untreated control, contain the same final concentration of the vehicle.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[7][8] It is advisable to use anhydrous, high-purity DMSO to prepare high-concentration stock solutions (e.g., 10 mM).
Q2: How can I prevent my this compound from precipitating when I add it to my cell culture medium?
A2: To prevent precipitation, it is best to first make serial dilutions of your concentrated DMSO stock solution in 100% DMSO to get closer to your final desired concentration. Then, add this diluted DMSO solution to your aqueous buffer or cell culture medium.[1] This stepwise dilution helps to avoid a sharp decrease in solvent polarity which can cause the compound to fall out of solution.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with many tolerating up to 1%. However, it is best practice to keep the final DMSO concentration as low as possible, ideally below 0.1%, to minimize any potential off-target effects of the solvent.[1][3] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: I see a precipitate in my media after adding this compound. Can I still use it for my experiment?
A4: It is not recommended to use media with a visible precipitate. The presence of solid particles indicates that the actual concentration of the dissolved compound is lower than intended, which will lead to inaccurate and unreliable results.[5] The precipitate itself could also have unintended effects on your cells.
Q5: How should I store my this compound stock solution to prevent degradation and precipitation?
A5: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][4] Protect the solution from light by using amber vials or by wrapping the tubes in foil.[4] Before use, allow the aliquot to thaw completely and ensure the compound is fully dissolved.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 3.16 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Stepwise Dilution of this compound for Cell-Based Assays
This protocol describes the preparation of a 1 µM working solution from a 10 mM stock, ensuring the final DMSO concentration remains at 0.1%.
Procedure:
-
Prepare an Intermediate Dilution (100 µM):
-
Aseptically add 2 µL of the 10 mM this compound stock solution to 198 µL of sterile, pre-warmed cell culture medium in a microcentrifuge tube.
-
Mix gently by pipetting up and down. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare the Final Working Solution (1 µM):
-
Add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed cell culture medium.
-
Mix the final solution gently by swirling or inverting the container. This results in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.
-
-
Administer to Cells:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Replace the existing medium on your cells with the medium containing the final 1 µM this compound concentration.
-
Visualizations
References
SDZ281-977 Stability in Solution and Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and storage of SDZ281-977 in solution. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at -20°C for long-term storage.
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent or if the temperature of the solution drops significantly. Gently warm the solution and use sonication to aid in redissolving the compound. If precipitation persists, consider preparing a fresh, lower concentration stock solution.
Q5: I suspect my this compound solution has degraded. How can I check for degradation?
A5: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A comparison of the HPLC profile of your current solution with a freshly prepared solution or a previously established baseline can reveal the presence of degradation products (new peaks) and a decrease in the main compound peak area.
Q6: Can I prepare aqueous dilutions of my DMSO stock solution?
A6: Yes, aqueous dilutions can be prepared from a DMSO stock solution. However, it is crucial to be mindful of the compound's solubility in aqueous buffers. To avoid precipitation, add the DMSO stock solution to the aqueous buffer slowly while vortexing. The final concentration of DMSO in your working solution should be kept as low as possible to minimize potential effects on your experimental system.
Quantitative Data Summary
The stability of this compound in its solid form and in a DMSO stock solution is summarized in the table below. Currently, detailed quantitative data on the stability of this compound in other solvents or under various pH and temperature conditions in solution is not extensively available in the public domain.
| Form | Storage Temperature | Duration | Stability |
| Solid | -20°C | Long-term | Stable |
| Stock Solution (in DMSO) | -20°C | 1 month | Stable |
| Stock Solution (in DMSO) | -80°C | 6 months | Stable[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 316.35 g/mol . For example, to prepare a 10 mM stock solution from 1 mg of solid this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 316.35 g/mol ) / 0.010 mol/L = 0.000316 L = 316 µL
-
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: General Procedure for Assessing Solution Stability by HPLC
This protocol outlines a general method for monitoring the stability of an this compound solution over time. Specific HPLC conditions may need to be optimized for your instrument and specific experimental needs.
Materials:
-
This compound solution to be tested
-
Freshly prepared this compound solution (as a control)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
HPLC vials
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh solution of this compound at the desired concentration.
-
Immediately inject an aliquot of this fresh solution into the HPLC system to obtain a baseline chromatogram.
-
Record the retention time and the peak area of the main this compound peak.
-
-
Incubation:
-
Store the solution under the desired test conditions (e.g., specific temperature, light exposure, or in a particular buffer).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14 days), take an aliquot of the stored solution.
-
Inject the aliquot into the HPLC system using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the initial (T=0) chromatogram.
-
Look for:
-
A decrease in the peak area of the main this compound peak, which indicates degradation.
-
The appearance of new peaks, which represent degradation products.
-
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area.
-
Visualizations
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Decision tree for troubleshooting common stability issues with this compound solutions.
References
troubleshooting inconsistent SDZ281-977 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with SDZ281-977.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a derivative of Lavendustin A that exhibits potent antiproliferative activity.[1][2][3][4] Unlike its parent compound, it does not inhibit the EGF receptor tyrosine kinase.[1] Its primary mechanism of action is the induction of cell cycle arrest during mitosis, leading to an antimitotic effect.[1][3] Notably, this compound has shown efficacy in tumor cells that express the multidrug resistance phenotype.[1][3]
Q2: What are the recommended cell lines for in vitro studies?
This compound has been shown to be effective in various human tumor cell lines. The following table summarizes the reported IC50 values for growth inhibition:
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[2][5] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[2][5] |
| MDA-MB-231 | Breast Carcinoma | 0.43[2][5] |
Q3: How should I prepare this compound for in vitro and in vivo experiments?
Proper preparation of this compound is critical for obtaining consistent results.
-
In Vitro: this compound is soluble in DMSO.[2][4] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
-
In Vivo: Due to its limited solubility, specific formulations are required for in vivo administration.[5]
-
Intravenous (IV) injection: A stock solution can be prepared by dissolving 10 mg of this compound in 1 mL of Vepesid solvent (composed of PEG 300, citric acid, Tween 80, and ethanol).[5] This solution is then typically diluted with saline for injection.[5]
-
Oral gavage: A formulation for oral administration consists of dissolving this compound in a vehicle of 18% ethanol, 43% Labrafil M2125CS, and 39% corn oil.[5]
-
Suspension for oral and intraperitoneal injection: A suspended solution can be prepared by mixing a DMSO stock solution with PEG300 and Tween-80, followed by the addition of saline.[5]
-
It is highly recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution to prevent product inactivation.[5]
Troubleshooting Guide
Inconsistent results with this compound can arise from several factors related to its preparation, experimental setup, and the biological system being used.
| Issue | Possible Cause | Recommendation |
| Low or no antiproliferative activity observed | Compound Precipitation: this compound has limited solubility in aqueous solutions.[5] | Ensure complete dissolution of the compound in the stock solvent (DMSO). When diluting into aqueous media, vortex thoroughly and visually inspect for any precipitates. Consider using a vehicle control with the same final solvent concentration. |
| Compound Degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation. | Aliquot the stock solution and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[5] Use a fresh aliquot for each experiment. | |
| Incorrect Cell Seeding Density: Cell density can influence the apparent IC50 value. | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the treatment period.[5] | |
| High variability between replicate wells/plates | Incomplete Dissolution: The compound may not be evenly distributed in the media. | After adding the compound to the media, mix thoroughly before dispensing into wells. |
| Edge Effects: Wells on the perimeter of a 96-well plate can be prone to evaporation, leading to increased compound concentration. | Avoid using the outer wells of the plate for treatment and use them for vehicle controls or leave them empty with media. | |
| Unexpected cellular morphology or toxicity | Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final concentration of the solvent in the culture medium is consistent across all treatments and controls and is below the toxic threshold for your specific cell line. |
| Off-target Effects: While the primary mechanism is antimitotic, other cellular effects cannot be ruled out. | Carefully observe cell morphology and consider performing additional assays to assess cytotoxicity (e.g., LDH release) or specific cellular stress markers. |
Experimental Protocols
In Vitro Proliferation Assay
-
Cell Seeding: Harvest cells during their exponential growth phase.[5] Seed the cells into 96-well plates at a pre-determined optimal density (typically 1,000-5,000 cells/well) in a final volume of 100 µL of culture medium.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[2][4] Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Treatment: Add the desired final concentrations of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Incubation: Incubate the plates for 3-4 days at 37°C in a humidified incubator with 5% CO2.[5]
-
Cell Viability Assessment: Determine cell viability using a suitable method, such as the MTT, MTS, or resazurin (B115843) assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for an in vitro proliferation assay with this compound.
Caption: Simplified signaling pathway of this compound's antimitotic effect.
References
- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 150779-71-8 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aobious.com [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
SDZ281-977 Technical Support Center: Controlling for Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on using SDZ281-977 and controlling for its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel antiproliferative compound. Its primary mechanism of action is the arrest of cells in mitosis, identifying it as a potent antimitotic agent.[1]
Q2: Is this compound an EGF receptor tyrosine kinase inhibitor?
A2: No. Although this compound is a derivative of Lavendustin A, a known EGF receptor tyrosine kinase inhibitor, it does not inhibit the EGF receptor tyrosine kinase in cell-free assays.[1][2][3] Its antiproliferative effects are attributed to its antimitotic activity.[1]
Q3: What are the known off-target effects of this compound?
A3: Specific off-target interactions of this compound are not extensively documented in publicly available literature. As with any small molecule inhibitor, there is a potential for off-target effects. Therefore, it is crucial to incorporate appropriate controls and secondary assays to validate that the observed phenotype is a result of the intended antimitotic activity.
Q4: In which cell lines has this compound shown efficacy?
A4: this compound has demonstrated potent antiproliferative activity in various human cancer cell lines. The IC50 values for growth inhibition in several lines are summarized in the table below.
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[2][3] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[2][3] |
| MDA-MB-231 | Breast Carcinoma | 0.43[2][3] |
Troubleshooting Guide: Investigating Off-Target Effects
Q5: I am observing a phenotype inconsistent with mitotic arrest. How can I determine if it's an off-target effect?
A5: Unexplained phenotypes could arise from off-target activities. A systematic approach is recommended to investigate this possibility. This involves confirming the on-target effect, using structurally unrelated compounds with the same mechanism, and performing rescue experiments.
Caption: Conceptual diagram of on-target vs. potential off-target effects.
References
Technical Support Center: Improving SDZ281-977 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of SDZ281-977 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a derivative of lavendustin A.[1][2][3] Unlike its parent compound, which is an EGF receptor tyrosine kinase inhibitor, this compound does not inhibit this enzyme.[1][4] Instead, its antiproliferative effect is due to its ability to arrest cells in mitosis, making it an antimitotic agent.[1][4]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a hydrophobic compound with poor aqueous solubility.[2][5] It is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][5] Due to its low water solubility, appropriate formulation strategies are crucial for successful in vivo delivery.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, stock solutions of this compound should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.[2]
Troubleshooting Guides
Intravenous (IV) Administration
Problem: Precipitation of this compound during formulation or upon injection.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Low Aqueous Solubility | Utilize co-solvents to increase solubility. A previously reported formulation for IV injection in mice used a mixture of PEG 300, citric acid, Tween 80, and ethanol (B145695) (Vepesid solvent).[2] Other strategies for hydrophobic drugs include using nanoemulsions or liposomal formulations.[2][6] |
| pH of the Vehicle | For ionizable compounds, adjusting the pH of the formulation can improve solubility. |
| Concentration Too High | There may be a limit to the soluble concentration of this compound in a given vehicle. Higher doses were reported to be limited by solubility.[2] Consider administering a larger volume of a less concentrated solution, within the animal's tolerance limits. |
Problem: Vein irritation or phlebitis upon injection.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Drug Precipitation | Ensure the drug is fully dissolved and the formulation is clear before injection. In vitro tests can be performed by diluting the formulation in surrogate plasma to check for precipitation. |
| Harsh Formulation Vehicle | Some co-solvents or high concentrations of surfactants can cause irritation. If possible, explore alternative, more biocompatible formulation vehicles like lipid-based nanoformulations.[2] |
Oral Gavage Administration
Problem: Inconsistent results and high variability between animals.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inhomogeneous Suspension | Due to its poor solubility, this compound will likely be administered as a suspension. It is critical to ensure the suspension is homogenous. Vortex the suspension vigorously before drawing each dose into the syringe. |
| Inaccurate Dosing | Use appropriate gavage needles and techniques to ensure the full dose is delivered to the stomach. Proper restraint is key to a successful gavage. |
| Low Oral Bioavailability | The oral bioavailability of hydrophobic compounds can be low. To improve this, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) which can enhance absorption.[7] |
Problem: Animal distress or injury during oral gavage.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Improper Technique | Ensure personnel are properly trained in oral gavage techniques. The gavage needle should be inserted gently and without resistance. If resistance is met, the needle may be in the trachea. |
| Stress from the Procedure | Handle the animals gently to minimize stress, which can be a confounding factor in experiments. Consider habituating the animals to handling before the study begins. Coating the gavage needle with a sucrose (B13894) solution has been shown to reduce stress in mice.[8] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[2][3] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[2][3] |
| MDA-MB-231 | Breast Carcinoma | 0.43[2] |
Table 2: In Vivo Efficacy of this compound in Nude Mice with A431 Tumors
| Administration Route | Dosage | Treatment Schedule | Outcome |
| Intravenous | 1-10 mg/kg | 3 or 4 times a week for 4 weeks | Dose-dependent inhibition of tumor growth.[2][3] |
| Oral | 30 mg/kg | Daily for 3 weeks | 54% inhibition of tumor growth.[2][3] |
Experimental Protocols
1. Preparation of this compound for Intravenous Administration in Mice
-
Objective: To prepare a solution of this compound suitable for intravenous injection.
-
Materials:
-
This compound powder
-
Vepesid solvent (3250 mg PEG 300, 10 mg citric acid, 400 mg Tween 80, and 1205 mg ethanol)[2]
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve 10 mg of this compound in 1 mL of Vepesid solvent to create a stock solution.[2]
-
Dilute this stock solution with saline or a 1:10 mixture of Vepesid solvent and saline to achieve the desired final concentrations (e.g., for doses of 1, 3, and 10 mg/kg).[2]
-
The final injection volume for mice is typically 0.2 mL.[2]
-
Administer the solution via the tail vein.
-
2. Preparation of this compound for Oral Gavage in Mice
-
Objective: To prepare a suspension of this compound for oral administration.
-
Materials:
-
This compound powder
-
Vehicle: 18% ethanol, 43% Labrafil M2125CS, and 39% corn oil ("Placebo G")[2]
-
-
Procedure:
-
Dissolve this compound in the "Placebo G" vehicle to the desired concentration (e.g., for a 30 mg/kg dose).[2]
-
Ensure the mixture is thoroughly homogenized.
-
Administer a volume of 0.2 mL orally using a gavage needle.[2]
-
Vortex the suspension immediately before dosing each animal to ensure homogeneity.
-
Visualizations
Caption: Mechanism of action of this compound as an antimitotic agent.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical approach to troubleshooting this compound delivery issues.
References
- 1. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Non-Haemolytic Nanoemulsions for Intravenous Administration of Hydrophobic APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veterinaria.org [veterinaria.org]
- 7. benchchem.com [benchchem.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SDZ281-977 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SDZ281-977 in in vivo experiments, with a focus on minimizing potential toxicity and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of Lavendustin A, initially investigated as a potential EGF receptor tyrosine kinase inhibitor. However, subsequent studies revealed that its primary mechanism of action is the disruption of mitosis, classifying it as an antimitotic agent.[1] It arrests cells in the mitotic phase of the cell cycle, leading to its antiproliferative effects.[1]
Q2: What are the known in vivo toxicities of this compound?
A2: Initial preclinical studies in mice indicated that this compound is well-tolerated at effective antitumor doses.[1][2] Specifically, these studies reported no significant changes in body weight, and no evidence of immunosuppressive or hematosuppressive effects at doses that effectively inhibited tumor growth.[1] However, as an antimitotic agent, researchers should be aware of potential class-related toxicities, which can include myelosuppression and neurotoxicity, especially at higher doses or with prolonged administration.
Q3: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
A3: If you observe signs of toxicity, consider the following troubleshooting steps:
-
Dose Reduction: This is the most critical first step. Reduce the dose of this compound in subsequent cohorts to determine a better-tolerated dose.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not contributing to the toxicity. Always include a vehicle-only control group in your experiments.
-
Route of Administration: If using intraperitoneal (i.p.) injection, ensure proper technique to avoid accidental injection into organs. Consider switching to oral gavage or intravenous injection, as these were reported in initial studies.[1][2]
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help them recover.
-
Monitor Hematological Parameters: If you suspect hematosuppression, you can perform complete blood counts (CBCs) to assess white blood cell, red blood cell, and platelet levels.
Q4: I am having trouble dissolving this compound for in vivo administration. What is a suitable vehicle?
A4: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[2] For in vivo use, it is common practice to first dissolve the compound in a small amount of DMSO and then dilute it with a biocompatible vehicle such as sterile saline or a solution containing polyethylene (B3416737) glycol (PEG) and/or Tween 80 to improve solubility and stability for administration. It is crucial to keep the final concentration of DMSO as low as possible (ideally less than 10%) to avoid vehicle-induced toxicity.
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity
| Symptom | Possible Cause | Suggested Solution |
| Significant Weight Loss (>15%) | Dose is too high. | Reduce the dose of this compound. Establish a Maximum Tolerated Dose (MTD) with a small pilot study. |
| Vehicle toxicity. | Run a vehicle-only control group to assess its effects. Consider alternative, less toxic vehicles. | |
| Lethargy, Ruffled Fur | General malaise due to drug effect. | Monitor animals closely. Provide supportive care. Consider a less frequent dosing schedule. |
| Dehydration. | Ensure easy access to water. Consider subcutaneous fluid administration if necessary. | |
| Localized Inflammation at Injection Site (i.p.) | Irritation from the formulation. | Ensure the pH of the formulation is neutral. Reduce the concentration of co-solvents like DMSO. |
| Improper injection technique. | Ensure proper training in i.p. injection to avoid organ damage. |
Issue 2: Lack of Efficacy
| Symptom | Possible Cause | Suggested Solution |
| No significant tumor growth inhibition. | Dose is too low. | Gradually increase the dose, while carefully monitoring for toxicity, to find the effective dose range. |
| Poor bioavailability. | Ensure the compound is fully dissolved in the vehicle. Consider a different route of administration (e.g., i.v. instead of oral). | |
| Drug instability. | Prepare the formulation fresh before each administration. |
Data Presentation
Table 1: In Vivo Efficacy and Dosing of this compound
| Animal Model | Tumor Cell Line | Route of Administration | Dose | Treatment Duration | Observed Efficacy | Reported Toxicity |
| Nude Mice | A431 (human vulvar carcinoma) | Intravenous (i.v.) | 1-10 mg/kg | 4 weeks | Dose-dependent tumor growth inhibition. | Well tolerated. |
| Nude Mice | A431 (human vulvar carcinoma) | Oral | 30 mg/kg | 3 weeks | 54% inhibition of tumor growth. | Well tolerated; no significant change in body weight. |
Source: Data compiled from publicly available research.[2]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile 0.9% saline
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by gentle vortexing or brief sonication.
-
-
Vehicle Preparation:
-
Prepare the final vehicle by mixing PEG400, Tween 80, and saline. A common ratio is 40% PEG400, 10% Tween 80, and 50% saline.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle to achieve the desired final concentration for injection. For example, to make a 5 mg/mL solution with 10% DMSO, add 1 part of the 50 mg/mL stock to 9 parts of the vehicle.
-
Mix thoroughly by inverting the tube or gentle vortexing.
-
Visually inspect the solution for any precipitation. If precipitation occurs, you may need to adjust the vehicle composition or lower the final concentration.
-
Prepare the formulation fresh on the day of administration.
-
Protocol 2: In Vivo Toxicity Monitoring
Objective: To monitor for potential toxicities of this compound in mice.
Procedure:
-
Daily Observations:
-
Observe the animals at least once daily for any clinical signs of toxicity, including:
-
Changes in posture or activity level (lethargy)
-
Appearance of fur (piloerection)
-
Signs of dehydration or malnutrition
-
Changes in breathing
-
-
-
Body Weight Measurement:
-
Measure the body weight of each animal at least three times per week. A weight loss of more than 15% from baseline is generally considered a sign of significant toxicity and may require euthanasia.
-
-
Blood Collection (Optional):
-
At the end of the study, or at predetermined time points, blood can be collected via cardiac puncture or from the tail vein for a complete blood count (CBC) to assess for hematological toxicity.
-
-
Necropsy and Histopathology (Optional):
-
At the end of the study, perform a gross necropsy and collect major organs (liver, spleen, kidneys, etc.) for histopathological analysis to identify any organ-specific toxicities.
-
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: Troubleshooting workflow for observed in vivo toxicity.
References
Technical Support Center: SDZ281-977 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to the antimitotic agent SDZ281-977.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a derivative of Lavendustin A that functions as a potent antimitotic agent. Its primary mechanism involves arresting cells in the mitosis phase of the cell cycle, leading to the inhibition of cell proliferation.
Q2: Is resistance to this compound a commonly observed phenomenon?
Published literature suggests that this compound may not be susceptible to common multidrug resistance (MDR) mechanisms. However, the development of resistance to antimitotic drugs is a known possibility in cancer therapy. If you are observing a decrease in sensitivity to this compound in your cell line, it could be due to a variety of factors, including the emergence of a resistant subpopulation or experimental variability.
Q3: What are the potential mechanisms of resistance to antimitotic agents like this compound?
While specific resistance mechanisms to this compound are not well-documented, general mechanisms of resistance to antimitotic drugs include:
-
Alterations in Tubulin: Mutations in the tubulin protein, the target of many antimitotic drugs, can prevent the drug from binding effectively.
-
Changes in Microtubule Dynamics: Alterations in the stability of microtubules can counteract the effects of the drug.
-
Reduced Intracellular Drug Accumulation: Increased expression of efflux pumps can actively transport the drug out of the cell, lowering its intracellular concentration.
-
Alterations in Mitotic Checkpoint Proteins: Changes in the expression or function of proteins involved in the mitotic checkpoint can allow cells to bypass the drug-induced mitotic arrest.
Troubleshooting Guide: Investigating Decreased Sensitivity to this compound
If you are observing what appears to be resistance to this compound, it is crucial to systematically troubleshoot potential causes.
Issue 1: Inconsistent IC50 Values
Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge in cell-based assays and can be misinterpreted as the development of resistance.
Potential Causes and Solutions:
-
Cell Line Health and Passage Number:
-
Recommendation: Use cells with a low passage number and ensure they are in the exponential growth phase. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
-
Cell Seeding Density:
-
Recommendation: Optimize and maintain a consistent cell seeding density for all experiments. Overly confluent or sparse cultures can respond differently to treatment.
-
-
Mycoplasma Contamination:
-
Recommendation: Regularly test your cell cultures for mycoplasma contamination. These microorganisms can significantly alter cellular responses to drugs.
-
-
Reagent Variability:
-
Recommendation: Use consistent lots of media, serum, and other reagents. Different batches of fetal bovine serum (FBS), for instance, can contain varying levels of growth factors that may influence cell growth and drug sensitivity.
-
-
Compound Handling:
-
Recommendation: Ensure that your this compound stock solution is properly prepared, stored, and diluted for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Assay Protocol:
-
Recommendation: Standardize your experimental protocol, including incubation times and the type of viability assay used. Different assays measure different endpoints and can yield different IC50 values.
-
Issue 2: Suspected Acquired Resistance
If you have ruled out experimental variability and still observe a consistent decrease in sensitivity to this compound over time, your cell line may be acquiring resistance.
Troubleshooting Workflow for Suspected Resistance:
Caption: Workflow for investigating suspected resistance to this compound.
Data Presentation
The following table summarizes the reported IC50 values for this compound in sensitive cell lines. A hypothetical example for a resistant cell line is included for comparison.
| Cell Line | Cancer Type | IC50 (µM) - Sensitive | Hypothetical IC50 (µM) - Resistant | Resistance Factor (Fold Change) |
| A431 | Vulvar Carcinoma | 0.21 | 2.1 | 10 |
| MIA PaCa-2 | Pancreatic | 0.29 | 3.5 | 12 |
| MDA-MB-231 | Breast | 0.43 | 5.2 | 12 |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Dose Escalation
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
Workflow for Generating a Resistant Cell Line:
Caption: Step-by-step workflow for generating a resistant cell line.
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration below the IC50 (e.g., IC20-IC30).
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, passage them into a fresh medium containing the same concentration of the drug.
-
Dose Escalation: Once the cells have adapted to the current drug concentration and are proliferating steadily, increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat: Repeat steps 3 and 4 for several months. The goal is to gradually select for a population of cells that can survive and proliferate at higher concentrations of the drug.
-
Isolation of Resistant Clones: Once a resistant population is established, you can isolate single-cell clones to ensure a homogenous population.
-
Characterization: Characterize the resistant cell line by determining its new IC50 for this compound and comparing it to the parental line.
Protocol 2: Cell Viability Assay to Determine IC50
This protocol outlines a standard method for determining the IC50 of this compound using a colorimetric cell viability assay (e.g., MTT or XTT).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a culture medium.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for a period that allows for the assessment of cell proliferation (e.g., 48-72 hours).
-
Viability Assay: Add the viability assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Signaling Pathway
Hypothetical Signaling Pathway in Antimitotic Drug Resistance:
Caption: Hypothetical signaling pathways involved in resistance to antimitotic drugs.
Technical Support Center: Interpreting Unexpected SDZ281-977 Experimental Data
Welcome to the technical support center for SDZ281-977. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental data that may arise when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a derivative of the EGF receptor tyrosine kinase inhibitor Lavendustin A. However, contrary to what might be expected from its parent compound, this compound does not inhibit EGF receptor tyrosine kinase in cell-free assays. Its primary mechanism of action is the induction of mitotic arrest, leading to its antiproliferative effects.
Q2: What are the expected in vitro effects of this compound on cancer cell lines?
A2: this compound is expected to inhibit the growth of various cancer cell lines in the low micromolar to nanomolar range. This antiproliferative activity is a result of the compound's ability to arrest cells in the G2/M phase of the cell cycle.
Q3: I am observing significant batch-to-batch variability in the potency of my this compound. What are the potential causes?
A3: Batch-to-batch inconsistency is a common challenge with newly synthesized or sourced compounds. The primary causes often relate to the synthesis and purification processes, which can result in differing impurity profiles. Residual solvents or starting materials can also interfere with biological assays. It is crucial to perform rigorous analytical characterization (e.g., HPLC, Mass Spectrometry, NMR) on each new batch to confirm purity and structure.
Q4: The IC50 value I'm obtaining for this compound is significantly different from the published data. What should I investigate?
A4: Discrepancies in IC50 values can arise from several experimental factors. Refer to the troubleshooting guide below for a detailed breakdown of potential issues, including cell line variability, assay conditions, and compound handling.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected IC50 Values
If you are observing IC50 values for this compound that are higher or lower than expected, or if there is high variability between experiments, consider the following factors:
-
Compound Solubility: Poor solubility is a frequent source of inconsistent results. Ensure that this compound is fully dissolved in your assay medium at the tested concentrations.
-
Cell Line Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or high-passage-number cells can exhibit altered sensitivity to compounds.
-
Assay Incubation Time: The duration of compound exposure can significantly impact the apparent potency. Ensure that the incubation time is consistent with established protocols.
-
Assay Type and Endpoint: Different viability assays (e.g., MTT, SRB, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values. Be consistent with the assay you are using.
-
Reagent Quality: Ensure that all reagents, including cell culture media and assay components, are fresh and of high quality.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21 |
| MIA PaCa-2 | Pancreatic Tumor | 0.29 |
| MDA-MB-231 | Breast Carcinoma | 0.43 |
| HaCaT | Keratinocyte | 0.047 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound on adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include appropriate vehicle (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Culture cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network.
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with this compound.
-
Fixation: Gently wash the cells with PBS and fix with an appropriate fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilization: If using a crosslinking fixative, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding by incubating in a blocking solution (e.g., PBS with 1% BSA).
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Visualizations
SDZ281-977 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SDZ281-977.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of Lavendustin A, which is known as an EGF receptor tyrosine kinase inhibitor.[1][2][3] However, unlike Lavendustin A, this compound's primary mode of action is not through the inhibition of EGF receptor tyrosine kinase in a cell-free assay.[4] Instead, its antiproliferative effects are attributed to its ability to arrest cells in mitosis.[4][5] This makes it a novel antimitotic agent.[4][5]
Q2: In which cell lines has this compound shown efficacy?
This compound has demonstrated inhibitory effects on the growth of several human tumor cell lines. The IC50 values for growth inhibition in some of these cell lines are summarized in the table below.[1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[1][2] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[1][2] |
| MDA-MB-231 | Breast Carcinoma | 0.43[1][2] |
Q3: How should this compound be stored?
For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 0°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the compound upon receipt. Stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Q4: What is the solubility of this compound?
This compound is soluble in DMSO.[2][3] A stock solution of 100 mg/mL (316.11 mM) can be prepared in DMSO with the aid of ultrasonication.[2] For in vivo studies, various solvent formulations can be used, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a suspended solution at 2.5 mg/mL.[1]
Troubleshooting Guide: Lot-to-Lot Variability
Lot-to-lot variation in reagents can be a significant source of inconsistency in experimental results.[6][7][8] This guide provides a systematic approach to troubleshooting issues that may arise from potential variability between different batches of this compound.
Issue 1: Reduced or No Antiproliferative Effect Observed
If a new lot of this compound does not show the expected antiproliferative activity, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced antiproliferative effect.
Detailed Steps:
-
Verify Compound Integrity:
-
Action: Confirm that the compound was stored correctly as per the manufacturer's instructions (-20°C for long-term).[3]
-
Action: Prepare a fresh stock solution from the new lot. Improperly stored or old stock solutions can degrade.
-
Action: If possible, verify the purity and identity of the compound using analytical methods such as HPLC or mass spectrometry.
-
-
Confirm Experimental Setup:
-
Action: Review the experimental protocol for any deviations.
-
Action: Ensure accurate calculation of dilutions and final concentrations.
-
Action: Verify the seeding density of the cells, as this can influence the outcome of proliferation assays.[1]
-
-
Assess Cell Health and Response:
-
Action: Check the health and confluence of the cell culture. Unhealthy cells or cells at an incorrect confluence can respond differently to treatment.
-
Action: Ensure that the cell line has not developed resistance, especially if it has been in continuous culture for a long time.
-
Action: Include a positive control (e.g., a compound with a known antimitotic effect) to ensure the assay is performing as expected.
-
-
Compare with Previous Lot:
-
Action: If a small amount of a previous, validated lot is available, run a side-by-side comparison with the new lot. This is the most direct way to confirm lot-to-lot variability.
-
Action: Perform a dose-response curve for both lots to compare their IC50 values. A significant shift in the IC50 would indicate a difference in potency.
-
Issue 2: Increased Cytotoxicity or Off-Target Effects
If a new lot of this compound exhibits higher than expected cytotoxicity or unexpected cellular phenotypes, follow this troubleshooting guide:
Troubleshooting Workflow
Caption: Troubleshooting workflow for increased cytotoxicity.
Detailed Steps:
-
Verify Concentration:
-
Action: Double-check all calculations for the preparation of stock and working solutions. A simple calculation error can lead to a much higher effective concentration.
-
-
Check for Impurities:
-
Action: If analytical resources are available, analyze the new lot for the presence of impurities that could be contributing to the observed effects.
-
Action: Contact the supplier to inquire about the purity specifications of the new lot and whether any changes in the synthesis process have occurred.
-
-
Evaluate Solvent Effects:
-
Action: Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. High concentrations of some solvents can be toxic to cells.
-
Experimental Protocols
In Vitro Proliferation Assay
This protocol is a general guideline for assessing the antiproliferative activity of this compound.
Protocol Workflow
Caption: Workflow for an in vitro proliferation assay.
Methodology:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well).[1]
-
Allow the cells to adhere and recover for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Proliferation Measurement:
-
Quantify cell proliferation using a suitable method, such as MTT, resazurin, or a direct cell count.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Mechanism of Action: Mitotic Arrest
The proposed mechanism of action for this compound is the induction of mitotic arrest.[4]
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced mitotic arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 150779-71-8 | MOLNOVA [molnova.com]
- 3. aobious.com [aobious.com]
- 4. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
Technical Support Center: SDZ281-977 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SDZ281-977. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antimitotic agent.[1][2] While it is a derivative of the EGF receptor tyrosine kinase inhibitor Lavendustin A, its antiproliferative effects are not due to the inhibition of EGFR tyrosine kinase.[1] Instead, it arrests cells in the G2/M phase of the cell cycle by disrupting microtubule dynamics.[1]
Q2: What is the recommended solvent and storage for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO.[3] As a powder, it should be stored at -20°C for up to 3 years. In a solvent like DMSO, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution.
Q3: What are the reported IC50 values for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound have been reported for several human cancer cell lines. These values can be a useful starting point for designing experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[3] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[3] |
| MDA-MB-231 | Breast Carcinoma | 0.43 |
Q4: Is this compound effective against multidrug-resistant (MDR) cancer cells?
A4: Yes, a significant advantage of this compound is its effectiveness against tumor cells that express the multidrug resistance phenotype.[1][4]
Troubleshooting Guides
In Vitro Experimentation
Problem: Inconsistent IC50 values or unexpected cell viability results.
| Potential Cause | Suggested Solution |
| Compound Precipitation: this compound may precipitate in aqueous culture media, especially at higher concentrations. | Solubility Check: Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare a high-concentration stock in DMSO and dilute it serially in the medium. It is advisable to not exceed a final DMSO concentration of 0.5% in the culture, as higher concentrations can be toxic to cells. |
| Cell Line Integrity: Cell line misidentification, mycoplasma contamination, or high passage number can lead to inconsistent results. | Cell Line Authentication: Regularly perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination. Low Passage Number: Use cells from a low-passage working cell bank for your experiments to ensure consistency. |
| Assay Interference: The compound may interfere with the assay readout (e.g., absorbance or fluorescence). | Compound-only Control: Include a control well with the compound in the culture medium but without cells to check for any direct interaction with the assay reagents. |
Problem: Difficulty in observing the expected G2/M arrest in cell cycle analysis.
| Potential Cause | Suggested Solution |
| Suboptimal Compound Concentration: The concentration of this compound may be too low to induce a significant cell cycle arrest. | Dose-Response Experiment: Perform a dose-response experiment with a range of concentrations around the reported IC50 values to determine the optimal concentration for inducing G2/M arrest in your specific cell line. |
| Incorrect Incubation Time: The duration of treatment may be too short or too long to observe the peak of G2/M arrest. | Time-Course Experiment: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing the maximal G2/M population. |
| Cell Synchronization Issues: If using synchronized cells, the synchronization protocol may not be efficient. | Synchronization Validation: Validate your cell synchronization protocol using a known cell cycle inhibitor or by analyzing the cell cycle profile of the synchronized population before adding this compound. |
In Vivo Experimentation
Problem: Poor in vivo efficacy or high toxicity in animal models.
| Potential Cause | Suggested Solution |
| Inadequate Formulation and Delivery: The compound may have poor solubility or stability in the chosen vehicle, leading to inconsistent dosing. | Vehicle Optimization: For intravenous administration, a reported vehicle is Vepesid solvent (containing PEG 300, citric acid, Tween 80, and ethanol), diluted with saline. For oral administration, a vehicle of ethanol (B145695), Labrafil M2125CS, and corn oil has been used. Ensure the compound is fully dissolved and the formulation is stable. |
| Suboptimal Dosing Regimen: The dose and frequency of administration may not be optimal for the tumor model. | Dose-Ranging Study: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific animal model. |
| Tumor Model Selection: The chosen xenograft model may not be sensitive to this compound. | Model Sensitivity: Prior to in vivo studies, confirm the sensitivity of your chosen cell line to this compound in vitro. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1][2][5]
Visualizations
Caption: Proposed signaling pathway of this compound leading to G2/M cell cycle arrest.
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. This compound | 150779-71-8 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SDZ281-977 Proliferation Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using SDZ281-977 in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a derivative of lavendustin A and functions as a potent antimitotic agent.[1][2] Its primary mechanism involves arresting cells in the mitosis (M) phase of the cell cycle.[1][2] Unlike its parent compound, lavendustin A, this compound does not inhibit the EGF receptor tyrosine kinase.[1] Antimitotic agents like this compound typically work by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent programmed cell death (apoptosis).
Q2: Which cell lines are sensitive to this compound?
This compound has shown potent antiproliferative activity against various human cancer cell lines. It has been reported to be effective against pancreatic tumor cells (MIA PaCa-2), vulvar carcinoma cells (A431), and breast carcinoma cells (MDA-MB-231).[3][4] Notably, its efficacy is not diminished in tumor cells that express the multidrug resistance phenotype.[1][2]
Q3: What is the expected IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and specific experimental conditions. It is crucial to determine the IC50 empirically in your specific cellular system. However, published data can provide a reference range.
Quantitative Data Summary
| Cell Line | Cancer Type | Reported IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[3][4] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[3][4] |
| MDA-MB-231 | Breast Carcinoma | 0.43[3][4] |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is a general guideline for assessing cell viability and proliferation after treatment with this compound.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for a period that allows for at least one to two cell doublings (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals, resulting in a purple color.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a consistent, optimized cell number for each experiment. Perform cell counts accurately.
-
-
Potential Cause: Variation in drug preparation.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
-
Potential Cause: "Edge effects" in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media to maintain humidity.
-
-
Potential Cause: Cell line instability.
-
Solution: Use cells with a low passage number and ensure the cell line has been recently authenticated. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Issue 2: Dose-response curve is not sigmoidal.
-
Potential Cause: Incorrect concentration range.
-
Solution: The tested concentrations may be too narrow or not centered around the IC50. Conduct a wider range of concentrations in a preliminary experiment to identify the appropriate range for a full sigmoidal curve.
-
-
Potential Cause: Compound precipitation.
-
Solution: this compound may precipitate at higher concentrations. Visually inspect the wells for any precipitate. If necessary, adjust the solvent or the highest concentration tested.
-
-
Potential Cause: Assay interference.
-
Solution: At high concentrations, the compound might interfere with the assay itself. Test the compound in a cell-free system with the assay reagents to check for any direct interaction.
-
Issue 3: Low signal or poor cell growth in control wells.
-
Potential Cause: Suboptimal cell health.
-
Solution: Ensure cells are healthy and in the exponential growth phase before seeding. Check for any signs of contamination.
-
-
Potential Cause: Incorrect media or supplements.
-
Solution: Use fresh, pre-warmed media. Verify that all media components and supplements are within their expiration dates and have been stored correctly.
-
-
Potential Cause: Insufficient incubation time.
-
Solution: The incubation time after seeding and during drug treatment should be sufficient for the cells to proliferate. Optimize the incubation time based on the doubling time of your specific cell line.
-
Visualizations
References
Validation & Comparative
SDZ281-977 vs Lavendustin A mechanism of action
A Comparative Guide to the Mechanisms of Action: SDZ281-977 vs. Lavendustin A
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of small molecule inhibitors is paramount. This guide provides a detailed comparison of this compound and Lavendustin A, two compounds that, despite their structural relationship, exhibit fundamentally different biological activities. While Lavendustin A is a well-established tyrosine kinase inhibitor, its derivative, this compound, exerts its potent antiproliferative effects through a distinct antimitotic mechanism.
Introduction
Lavendustin A, originally isolated from Streptomyces griseolavendus, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its discovery spurred the development of various analogs aimed at improving potency and selectivity. One such derivative is this compound, which was synthesized from a partial structure of Lavendustin A.[2][3] Surprisingly, further investigation revealed that this compound does not inhibit EGFR tyrosine kinase but instead functions as an antimitotic agent, highlighting a fascinating divergence in molecular mechanism.[2][4]
Comparative Quantitative Data
The following table summarizes the key inhibitory concentrations (IC50) for both compounds against various targets and cell lines, providing a clear quantitative comparison of their potency and selectivity.
| Compound | Target/Cell Line | IC50 Value | Notes |
| Lavendustin A | EGFR Tyrosine Kinase | 11 nM | Potent, ATP-competitive inhibition.[1] |
| p60c-src | 500 nM | Moderate inhibition. | |
| Protein Kinase A (PKA) | > 100 µM | Selective over PKA. | |
| Protein Kinase C (PKC) | > 100 µM | Selective over PKC. | |
| PI 3-Kinase | > 100 µM | Selective over PI 3-Kinase. | |
| This compound | EGFR Tyrosine Kinase | Inactive | Failed to inhibit in a cell-free assay.[2][4] |
| A431 (Human Vulvar Carcinoma) | 0.21 µM | Inhibition of cell growth.[5][6] | |
| MIA PaCa-2 (Human Pancreatic Tumor) | 0.29 µM | Inhibition of cell growth.[5][6] | |
| MDA-MB-231 (Human Breast Carcinoma) | 0.43 µM | Inhibition of cell growth.[5][6] |
Mechanism of Action
Lavendustin A: Tyrosine Kinase Inhibition
Lavendustin A exerts its biological effects primarily by inhibiting protein tyrosine kinases, with a high affinity for the epidermal growth factor receptor (EGFR).[1] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain and preventing the transfer of phosphate (B84403) from ATP to tyrosine residues on substrate proteins.[1] This blockade of EGFR signaling disrupts downstream pathways involved in cell proliferation, survival, and angiogenesis.[1] Lavendustin A also shows inhibitory activity against other tyrosine kinases, such as p60c-src, albeit at higher concentrations. Its selectivity profile indicates minimal effects on serine/threonine kinases like PKA and PKC.
Caption: Lavendustin A inhibits EGFR signaling.
This compound: Mitotic Arrest
In stark contrast to its parent compound, this compound's antiproliferative activity is not due to tyrosine kinase inhibition.[2][4] Instead, it has been demonstrated that this compound arrests cells in the M-phase (mitosis) of the cell cycle.[2][4] This antimitotic effect is the basis for its ability to inhibit the growth of various cancer cell lines, including those with a multidrug resistance phenotype.[2] The precise molecular target within the mitotic machinery has not been fully elucidated in the provided literature, but the mechanism is functionally similar to other microtubule-targeting agents. Some studies on other Lavendustin A analogs suggest that they may act as cytotoxic agents by inhibiting tubulin polymerization.[7]
Caption: this compound induces mitotic arrest.
Experimental Protocols
EGFR Tyrosine Kinase Inhibition Assay (Cell-Free)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of isolated EGFR.
Objective: To determine the concentration of an inhibitor (e.g., Lavendustin A, this compound) required to reduce the kinase activity of EGFR by 50% (IC50).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain is used as the enzyme source. A synthetic peptide substrate containing a tyrosine residue (e.g., poly(Glu, Tyr) 4:1) is prepared in a kinase reaction buffer.
-
Inhibitor Preparation: The test compounds (Lavendustin A, this compound) are serially diluted to a range of concentrations in DMSO and then further diluted in the reaction buffer.
-
Kinase Reaction: The EGFR enzyme, substrate, and test compound are combined in the wells of a microplate. The reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP). The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes).
-
Reaction Termination and Detection: The reaction is stopped by adding a solution like trichloroacetic acid (TCA). The phosphorylated substrate is then captured onto a filter membrane, and unincorporated [γ-32P]ATP is washed away.
-
Data Analysis: The radioactivity on the filter, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter. The percentage of inhibition for each compound concentration is calculated relative to a control reaction (with no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (Growth Inhibition) Assay
This cell-based assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells.
Objective: To determine the IC50 value of a compound (e.g., this compound) for inhibiting the growth of a specific cell line.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A431, MIA PaCa-2) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2) until they reach exponential growth.[5]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 1,000-5,000 cells/well).[5] Plates are incubated to allow cells to attach.
-
Compound Treatment: The test compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included. The cells are then incubated with the compound for a set period (e.g., 3-4 days).[5]
-
Viability Assessment: After incubation, cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells, which convert MTT tetrazolium salt to a colored formazan (B1609692) product.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of total cell number.
-
-
Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: Key experimental workflows.
Conclusion
The comparison between Lavendustin A and its derivative this compound offers a compelling case study in drug development, demonstrating how subtle structural modifications can lead to a dramatic shift in the mechanism of action. While Lavendustin A is a classic, potent inhibitor of EGFR tyrosine kinase, this compound is an antiproliferative agent that functions by inducing mitotic arrest, completely diverging from the kinase-inhibiting properties of its parent molecule.[2][4] This guide underscores the importance of thorough mechanistic investigation for all novel compounds, as assumptions based on structural lineage can be misleading. For researchers, this compound represents a novel chemical scaffold for the development of antimitotic agents, potentially effective against multidrug-resistant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antiproliferative agents derived from lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 150779-71-8 | MOLNOVA [molnova.com]
- 7. Design, synthesis, and biological evaluation of a series of lavendustin A analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Effects of SDZ281-977 and Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative properties of the novel compound SDZ281-977 against the established class of somatostatin (B550006) analogs. We present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key assays to assist researchers in evaluating these compounds for their specific research needs.
At a Glance: this compound vs. Somatostatin Analogs
| Feature | This compound | Somatostatin Analogs (Octreotide, Lanreotide, Pasireotide) |
| Target | Tubulin | Somatostatin Receptors (SSTRs) |
| Mechanism of Action | Inhibition of tubulin polymerization, leading to mitotic arrest. | Activation of SSTRs, initiating signaling cascades that induce cell cycle arrest and apoptosis. |
| Potency (IC50) | Low micromolar range in various cancer cell lines. | Nanomolar to micromolar range, highly dependent on SSTR expression and cell type. |
| Key Advantage | Not subject to multidrug resistance. | Targeted therapy for SSTR-positive tumors, particularly neuroendocrine tumors. |
Quantitative Analysis of Antiproliferative Effects
The following tables summarize the in vitro antiproliferative activity of this compound and various somatostatin analogs across different cancer cell lines.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[1] |
| MIA PaCa-2 | Pancreatic Cancer | 0.29[1][2] |
| MDA-MB-231 | Breast Cancer | 0.43[1][2] |
Table 2: Antiproliferative and Receptor Binding Activity of Somatostatin Analogs
| Compound | Cell Line/Receptor | Cancer Type/Receptor Subtype | IC50 (nM) |
| Octreotide (B344500) | SSTR2 | - | 0.38 - 1.9 |
| SSTR3 | - | 7.1 | |
| SSTR5 | - | 5.1 - 6.3 | |
| BON-SSTR2 | Pancreatic Neuroendocrine | 0.67 | |
| QGP-1-SSTR2 | Pancreatic Neuroendocrine | 3.62 | |
| Lanreotide | SSTR2 | - | 0.8 - 2.5 |
| SSTR5 | - | 5.2 - 6.1 | |
| Pasireotide | SSTR1 | - | 1.5 |
| SSTR2 | - | 1.0 - 2.5 | |
| SSTR3 | - | 0.2 | |
| SSTR5 | - | 0.16 - 0.4 |
Note: IC50 values for somatostatin analogs can vary significantly based on the specific assay, cell line, and the level of somatostatin receptor expression.
Mechanisms of Action and Signaling Pathways
This compound: A Mitotic Inhibitor
This compound, a derivative of lavendustin A, exerts its antiproliferative effect by a distinct mechanism from its parent compound. It does not inhibit EGF receptor tyrosine kinase but instead acts as a potent antimitotic agent.[3] The compound disrupts microtubule dynamics by inhibiting tubulin polymerization, which leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent cell death.
Somatostatin Analogs: Targeting SSTRs
Somatostatin analogs, including octreotide, lanreotide, and pasireotide, function by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors often overexpressed on neuroendocrine and other tumor cells. The activation of SSTRs, primarily SSTR2 and SSTR5 for octreotide and lanreotide, and a broader range for pasireotide, triggers a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of various downstream pathways, including the MAPK and PI3K/Akt pathways, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for common in vitro assays used to assess the antiproliferative effects of compounds like this compound and somatostatin analogs.
Experimental Workflow for Antiproliferative Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound or somatostatin analogs) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Counting Assay
This assay directly determines the number of viable cells after treatment.
-
Cell Seeding: Seed cells in a 24-well or 12-well plate at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the plates for the desired duration.
-
Cell Harvesting: At the end of the incubation period, wash the cells with PBS and detach them using trypsin-EDTA.
-
Cell Counting: Resuspend the cells in culture medium and count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Data Analysis: Plot the cell number against the compound concentration to determine the IC50 value.
Conclusion
Both this compound and somatostatin analogs demonstrate significant antiproliferative effects, albeit through distinct mechanisms. This compound's unique mode of action as a mitotic inhibitor that is not susceptible to multidrug resistance makes it a promising candidate for further investigation in a broad range of cancers. Somatostatin analogs, on the other hand, offer a targeted therapeutic approach for SSTR-expressing tumors, a strategy that has been successfully translated into clinical practice for neuroendocrine tumors. The choice between these compounds for research and development will depend on the specific cancer type, the expression of relevant biomarkers (such as SSTRs), and the desired therapeutic strategy. The data and protocols presented in this guide are intended to provide a solid foundation for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Activity of SDZ281-977
This guide provides a comparative analysis of the in vitro and in vivo antiproliferative activity of SDZ281-977, a derivative of the epidermal growth factor (EGF) receptor tyrosine kinase inhibitor Lavendustin A. The data presented here is based on foundational studies to assist researchers, scientists, and drug development professionals in evaluating its potential applications.
Mechanism of Action
This compound was developed as a chemical modification of Lavendustin A, a known inhibitor of EGF receptor tyrosine kinase. However, subsequent studies revealed that this compound's mode of action diverges significantly from its parent compound. While Lavendustin A exerts its effects through the inhibition of EGF receptor tyrosine kinase, this compound does not inhibit this enzyme in cell-free assays.[1] Instead, its antiproliferative effects are attributed to its ability to arrest cells in mitosis, identifying it as an antimitotic agent.[1][2] This distinct mechanism suggests that this compound may be effective in cancers that are not responsive to traditional tyrosine kinase inhibitors.
A significant advantage of this compound is its efficacy against multidrug-resistant (MDR) tumor cells. Studies have shown that cells expressing the MDR phenotype are as sensitive to this compound as their nonresistant counterparts, highlighting its potential for treating resistant cancers.[1][2]
References
A Comparative Analysis of SDZ281-977 and Other Mitotic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimitotic agent SDZ281-977 with selected kinase inhibitors that also target the cell cycle, leading to mitotic arrest. While this compound is a derivative of the EGF receptor tyrosine kinase inhibitor Lavendustin A, it surprisingly does not inhibit EGFR tyrosine kinase. Instead, its primary mechanism of action is the disruption of mitosis, classifying it as an antimitotic agent. This comparison focuses on its cellular activity alongside representative kinase inhibitors with a similar phenotypic outcome: Alisertib (B1683940) (MLN8237), an Aurora A kinase inhibitor, and Volasertib (B1683956) (BI 6727), a Polo-like kinase 1 (PLK1) inhibitor. Paclitaxel, a classic microtubule-stabilizing antimitotic agent, is included as a benchmark.
Cellular Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the antiproliferative effects of this compound and the selected comparative compounds in various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Mechanism of Action | MIA PaCa-2 (Pancreatic) IC50 | A431 (Vulvar) IC50 | MDA-MB-231 (Breast) IC50 |
| This compound | Antimitotic | ~290 nM | ~210 nM | ~430 nM |
| Alisertib (MLN8237) | Aurora A Kinase Inhibitor | Data not available | Data not available | 12.43 µM[1] |
| Volasertib (BI 6727) | PLK1 Kinase Inhibitor | Data not available | Data not available | Data not available |
| Paclitaxel | Microtubule Stabilizer | 232 nM[2] | Data not available | 6.5 - 7.9 µM[3] |
Kinase Inhibitor Selectivity Profiles
To highlight the distinct mechanisms of the selected kinase inhibitors, their selectivity against a panel of kinases is presented below. This compound is not included in this table as it does not function as a direct kinase inhibitor.
Alisertib (MLN8237) Kinase Selectivity
Alisertib is a highly selective inhibitor of Aurora A kinase.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Aurora A |
| Aurora A | 1.2[4][5][6] | 1 |
| Aurora B | 396.5[4][6] | >200[4] |
Alisertib has been tested against a panel of over 200 other kinases and showed no significant activity, demonstrating its high selectivity for Aurora A.[4]
Volasertib (BI 6727) Kinase Selectivity
Volasertib is a potent inhibitor of the Polo-like kinase (PLK) family, with the highest potency for PLK1.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PLK1 |
| PLK1 | 0.87[7][8][9] | 1 |
| PLK2 | 5[7][8][9] | ~6 |
| PLK3 | 56[7][8][9] | ~65 |
Volasertib has been shown to have no significant inhibitory activity against a panel of over 50 other kinases at concentrations up to 10 µM.[8][10]
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
The IC50 values for antiproliferative activity are commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[11]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[11]
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound, Alisertib, Volasertib, or Paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
In Vitro Kinase Inhibition Assay (Kinase-Glo®/ADP-Glo™)
The IC50 values for kinase inhibition are determined using in vitro assays that measure the activity of purified enzymes.
Principle:
-
Kinase-Glo® Assay: This is a luminescent assay that measures the amount of ATP remaining in the reaction after a kinase has acted on its substrate. The light output is inversely correlated with kinase activity.[13][14]
-
ADP-Glo™ Assay: This is also a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity.[15][16][17]
Procedure (General):
-
Kinase Reaction: The purified kinase, its specific substrate, and ATP are incubated in a reaction buffer in the presence of various concentrations of the inhibitor.
-
Detection Reagent Addition:
-
For Kinase-Glo®, the Kinase-Glo® Reagent is added to stop the kinase reaction and initiate the luminescent reaction that measures the remaining ATP.[13]
-
For ADP-Glo™, the ADP-Glo™ Reagent is first added to stop the kinase reaction and deplete unused ATP. Then, the Kinase Detection Reagent is added to convert the produced ADP into ATP and generate a luminescent signal.[15][17]
-
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is determined from a dose-response curve.[16]
Visualizing Mechanisms and Workflows
Cell Cycle and Points of Intervention
The following diagram illustrates the phases of the cell cycle and the points at which antimitotic agents and the compared kinase inhibitors exert their effects.
References
- 1. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ebiotrade.com [ebiotrade.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. ulab360.com [ulab360.com]
Comparative Study: Efficacy of SDZ281-977 on Sensitive and Multidrug-Resistant Cancer Cell Lines
For Immediate Release
This guide provides a comparative analysis of the novel antiproliferative compound SDZ281-977, focusing on its efficacy in both drug-sensitive and multidrug-resistant (MDR) cancer cell lines. The data presented herein is compiled from foundational in vitro studies, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance and mechanism of action.
Executive Summary
This compound, a derivative of the EGF receptor tyrosine kinase inhibitor Lavendustin A, demonstrates potent antiproliferative properties through a distinct mechanism of action.[1][2][3] Unlike its parent compound, this compound does not inhibit EGF receptor tyrosine kinase but rather functions as an antimitotic agent, arresting cells in the mitosis phase of the cell cycle.[1] A key therapeutic advantage of this compound is its ability to circumvent multidrug resistance, showing comparable efficacy in both sensitive and MDR cancer cell lines.[1]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the in vitro growth inhibition of this compound against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | Sensitivity Status | IC50 (µM) | Reference |
| A431 | Vulvar Carcinoma | Sensitive | 0.21 | [2][3] |
| MIA PaCa-2 | Pancreatic Tumor | Sensitive | 0.29 | [1][2][3] |
| MDA-MB-231 | Breast Carcinoma | Sensitive | 0.43 | [2][3] |
| MDR Phenotype Cells | Various | Resistant | Equally Sensitive | [1] |
Note: The study by Cammisuli et al. (1996) demonstrated that tumor cells expressing the multidrug resistance phenotype were as sensitive to this compound as their nonresistant counterparts, though specific IC50 values for the MDR cell lines were not provided in the initial publication.[1]
Mechanism of Action: Overcoming Multidrug Resistance
This compound's efficacy in multidrug-resistant cell lines stems from its unique mechanism of action. Many common anticancer drugs are rendered ineffective in MDR cells due to the overexpression of efflux pumps like P-glycoprotein, which actively remove the drugs from the cell.[4] this compound's ability to maintain its potency against these cells suggests that it is not a substrate for these efflux pumps.[1]
The primary mechanism of this compound is the disruption of mitosis, leading to cell cycle arrest and subsequent inhibition of proliferation.[1] This mode of action is distinct from many conventional chemotherapeutics and tyrosine kinase inhibitors.
Experimental Protocols
The following is a generalized protocol for an in vitro cell proliferation assay used to determine the IC50 values of this compound.
1. Cell Culture:
-
Human tumor cell lines (e.g., A431, MIA PaCa-2, MDA-MB-231) are cultured at 37°C in their optimal growth medium.[2]
-
For adherent cell lines, cells are harvested at 60-90% confluency using trypsin.[2] For suspension cells, they are harvested during their exponential growth phase.[2]
2. Cell Seeding:
-
Cells are suspended in fresh growth medium and seeded into 96-well cell culture plates.[2]
-
Seeding densities typically range from 1,000 to 5,000 cells per well.[2]
3. Compound Treatment:
-
A stock solution of this compound is prepared, typically in DMSO.[3]
-
Graded concentrations of this compound are added to the wells, with a final volume of 0.2 ml per well.[2]
4. Incubation:
-
The plates are incubated for 3 to 4 days at 37°C.[2]
5. Viability Assay:
-
Cell viability is assessed using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
6. Data Analysis:
-
The results are expressed as a percentage of control (untreated cells).
-
The IC50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Conclusion
This compound is a promising anticancer agent with a novel antimitotic mechanism of action. Its significant therapeutic potential is highlighted by its consistent efficacy against both drug-sensitive and multidrug-resistant cancer cell lines. This ability to overcome a common mechanism of chemotherapy failure makes this compound a valuable candidate for further investigation in the treatment of various cancers, including those that have developed resistance to standard therapies.[1]
References
- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 150779-71-8 | MOLNOVA [molnova.com]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SDZ281-977 Against Historical Standard-of-Care Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical investigational drug SDZ281-977 against the standard-of-care cancer therapies for pancreatic, vulvar, and breast cancer prevalent in the mid-to-late 1990s, the period of its primary investigation. This document is intended to serve as a resource for researchers and drug development professionals, offering a retrospective analysis based on available preclinical data.
Introduction to this compound
This compound is a synthetic derivative of Lavendustin A, initially explored as a potential anti-cancer agent. Unlike its parent compound, which is an EGF receptor tyrosine kinase inhibitor, this compound's primary mechanism of action is the induction of mitotic arrest, leading to apoptosis in cancer cells. Preclinical studies in the mid-1990s demonstrated its antiproliferative activity against several human cancer cell lines, including pancreatic (MIA PaCa-2), vulvar (A431), and breast (MDA-MB-231) carcinomas. A notable characteristic of this compound is its potential efficacy against tumors expressing the multidrug resistance phenotype.
Benchmarking Against 1990s Standard Therapies
Direct comparative studies of this compound against the standard-of-care therapies of the 1990s are not available in the public domain. The following tables present the preclinical efficacy of this compound, followed by a summary of the standard treatments for pancreatic, vulvar, and breast cancers during that era to provide a contextual benchmark.
In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM)[1] |
| MIA PaCa-2 | Pancreatic | 0.29[1] |
| A431 | Vulvar | 0.21[1] |
| MDA-MB-231 | Breast | 0.43[1] |
In Vivo Efficacy of this compound in a Xenograft Model
| Tumor Model | Treatment | Dosing Regimen | Tumor Growth Inhibition |
| A431 (Vulvar Carcinoma) | This compound (intravenous) | 1-10 mg/kg, 3-4 times/week for 4 weeks | Dose-dependent |
| A431 (Vulvar Carcinoma) | This compound (oral) | 30 mg/kg, daily for 3 weeks | 54% |
Standard-of-Care Therapies in the Mid-to-Late 1990s
| Cancer Type | Standard Therapies |
| Pancreatic Cancer | For locally advanced, unresectable disease, the standard was often chemoradiation with 5-fluorouracil (B62378) (5-FU)[2]. By the late 1990s, gemcitabine (B846) became a key treatment for metastatic disease, showing a modest survival advantage over 5-FU[2]. |
| Vulvar Cancer | The primary treatment for vulvar cancer was surgery, typically a radical vulvectomy with bilateral inguinal node removal[3]. Adjuvant radiation therapy was used for patients with positive lymph nodes[3]. |
| Breast Cancer | Treatment was evolving. For early-stage disease, lumpectomy followed by radiation therapy was becoming a standard alternative to radical mastectomy[4]. For estrogen receptor-positive (ER+) tumors, tamoxifen (B1202) was the gold standard adjuvant therapy[4]. The late 1990s saw the introduction of trastuzumab (Herceptin) for HER2-positive (HER2+) breast cancer[4]. |
Experimental Protocols
In Vitro Antiproliferative Assay
The antiproliferative activity of this compound was assessed using a standard colorimetric assay, such as an MTT or SRB assay.
-
Cell Seeding: Human cancer cell lines (MIA PaCa-2, A431, MDA-MB-231) were seeded in 96-well plates at a density of 1,000-5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells were treated with various concentrations of this compound and incubated for a further 72 hours.
-
Viability Assessment: A solution like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. Viable cells with active metabolism convert the MTT to a purple formazan (B1609692) product.
-
Data Analysis: The formazan was solubilized, and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was then calculated.
In Vivo Nude Mouse Xenograft Model
-
Animal Model: Female athymic nude mice (nu/nu), weighing 20-23g, were used for the study.
-
Tumor Inoculation: A suspension of A431 human vulvar carcinoma cells was injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: Treatment began once the tumors reached a palpable size.
-
Drug Administration:
-
Intravenous (i.v.): this compound was dissolved in a vehicle (e.g., a mixture of PEG 300, citric acid, Tween 80, and ethanol) and administered via the tail vein at doses of 1, 3, and 10 mg/kg, 3 to 4 times per week for 4 weeks[1].
-
Oral (p.o.): this compound was dissolved in a suitable vehicle and administered by gavage at a dose of 30 mg/kg daily for 3 weeks[1].
-
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Evaluation: The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: Preclinical experimental workflow for this compound evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Management of pancreatic cancer in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Results of treatment in vulvar cancer from 1970 to 1990] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breast cancer timeline: charting three decades of success - Pharmaceutical Technology [pharmaceutical-technology.com]
Head-to-Head Comparison: SDZ281-977 and Docetaxel in Preclinical Cancer Models
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of anticancer drug development, both novel chemical entities and established chemotherapeutics are continuously evaluated for their potential to improve patient outcomes. This guide provides a head-to-head comparison of the preclinical data for SDZ281-977, a derivative of the tyrosine kinase inhibitor lavendustin A, and docetaxel (B913), a widely used taxane-based chemotherapeutic agent. The following sections present a summary of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these assessments.
Mechanism of Action
Both this compound and docetaxel exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, their specific binding sites and molecular interactions differ.
This compound is an antimitotic agent that arrests cells in mitosis.[1] Unlike its parent compound, lavendustin A, this compound does not inhibit EGF receptor tyrosine kinase.[1] Its therapeutic potential is enhanced by its ability to circumvent multidrug resistance mechanisms.[1]
Docetaxel , a member of the taxane (B156437) family, works by promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[2] This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation, leading to a blockage of the cell cycle at the G2/M phase and subsequent apoptotic cell death.[2][3]
Figure 1: Simplified signaling pathways of this compound and Docetaxel.
In Vitro Efficacy
The antiproliferative activity of both compounds has been evaluated against various human cancer cell lines. The following tables summarize the available 50% inhibitory concentration (IC50) values.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | ~0.21 |
| MIA PaCa-2 | Pancreatic Cancer | ~0.29 |
| MDA-MB-231 | Breast Cancer | ~0.43 |
Data sourced from a study by Cammisuli et al. (1996).
Table 2: In Vitro Antiproliferative Activity of Docetaxel
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5 - 34 |
| MDA-MB-231 | Breast Cancer | ~2.6 |
| PC-3 | Prostate Cancer | ~3.08 |
| LNCaP | Prostate Cancer | ~1.46 |
| NCI-H460 | Non-Small Cell Lung | 30 (72h) |
| DU145 | Prostate Cancer | 1.1 |
Data compiled from multiple sources.[4][5][6][7] Note that experimental conditions and exposure times may vary between studies.
In Vivo Efficacy
The antitumor activity of this compound and docetaxel has been assessed in preclinical xenograft models.
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition |
| A431 (human vulvar carcinoma) | This compound (i.v.) | 1-10 mg/kg, 4 weeks | Dose-dependent |
| A431 (human vulvar carcinoma) | This compound (oral) | 30 mg/kg, 3 weeks | 54% |
Data sourced from a study by Cammisuli et al. (1996).
Table 4: In Vivo Antitumor Activity of Docetaxel
| Xenograft Model | Treatment | Dosing Schedule | Efficacy |
| DU145 (prostate cancer) | Docetaxel (s.c.) | 5 and 10 mg/kg, once/week | Significant tumor inhibition |
| LTL-313H (prostate cancer PDX) | Docetaxel | 5 mg/kg, for 3 weeks | Inhibition of metastasis |
| MDA-MB-231 (breast cancer) | Docetaxel | - | Reduced tumor growth |
| Pancreatic Cancer Models | Docetaxel | - | 31% net tumor growth inhibition |
Data compiled from multiple sources.[5][8][9][10] Dosing schedules and administration routes varied between studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound and docetaxel.
Antiproliferative Assay (General Protocol)
-
Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (this compound or docetaxel) for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or SRB, or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Study (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., intravenous, intraperitoneal, oral) and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis.
Figure 2: General experimental workflow for preclinical evaluation.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol.[11][12][13]
-
Staining: Fixed cells are stained with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI), which also requires RNase treatment to avoid staining of RNA.[11][12][14]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed.
Conclusion
Both this compound and docetaxel demonstrate potent antimitotic and antiproliferative activities in preclinical cancer models. Docetaxel, a well-established therapeutic, has a broad spectrum of activity against numerous cancer cell lines and in vivo models. This compound, a newer investigational agent, also shows promising efficacy, particularly in its ability to overcome multidrug resistance.
The lack of direct comparative studies necessitates that the data presented be interpreted as a parallel overview rather than a definitive ranking of potency or efficacy. Further research, ideally including head-to-head in vitro and in vivo studies under identical experimental conditions, would be required to provide a conclusive comparison of these two antimitotic agents. Such studies would be invaluable in guiding the future clinical development and potential therapeutic positioning of this compound.
References
- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model | Anticancer Research [ar.iiarjournals.org]
- 5. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjmb.org [cjmb.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Treatment with docetaxel in combination with Aneustat leads to potent inhibition of metastasis in a patient-derived xenograft model of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiation of the Anticancer Effects by Combining Docetaxel with Ku-0063794 against Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
Navigating the Therapeutic Potential of SDZ281-977: A Guide to its Standalone Activity
A comprehensive review of the available preclinical data on the antimitotic agent SDZ281-977 reveals a notable absence of studies investigating its synergistic effects with other drugs. To date, published research has focused exclusively on characterizing its mechanism of action and efficacy as a monotherapy. This guide, therefore, provides a detailed summary of the existing experimental data on this compound as a single agent, offering valuable insights for researchers and drug development professionals.
Unraveling the Mechanism of Action: A Departure from its Predecessor
This compound, a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Lavendustin A, presents a fascinating case of divergent pharmacology. Initial investigations logically explored its potential as an EGFR inhibitor. However, experimental evidence demonstrated that, unlike its parent compound, this compound does not inhibit the EGF receptor tyrosine kinase in cell-free assays.[1][2] Instead, its potent antiproliferative activity stems from its ability to arrest cells in the mitosis phase of the cell cycle, classifying it as an antimitotic agent.[1][2][3] This distinct mechanism of action is a critical consideration for any future exploration of combination therapies.
A key therapeutic advantage of this compound is its effectiveness against tumor cells that express the multidrug resistance (MDR) phenotype.[1][2][3] This suggests that it is not a substrate for common efflux pumps like P-glycoprotein, which are often responsible for acquired resistance to other anticancer drugs.
In Vitro Efficacy: Potent Antiproliferative Activity
This compound has demonstrated significant growth inhibitory effects across various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21 |
| MIA PaCa-2 | Pancreatic Cancer | 0.29 |
| MDA-MB-231 | Breast Carcinoma | 0.43 |
In Vivo Antitumor Activity: Evidence from Preclinical Models
Studies in nude mice bearing human tumor xenografts have confirmed the in vivo efficacy of this compound. Both intravenous and oral administration have been shown to inhibit tumor growth.
| Tumor Model | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition (%) |
| A431 Human Vulvar Carcinoma | Intravenous | 1-10 mg/kg | 4 weeks | Dose-dependent |
| A431 Human Vulvar Carcinoma | Oral | 30 mg/kg | 3 weeks | 54 |
Importantly, at effective antitumor doses, this compound did not exhibit significant immunosuppressive or hematosuppressive side effects in mice.[1][2]
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the available literature for assessing the efficacy of this compound.
In Vitro Cell Proliferation Assay
-
Cell Culture: Human tumor cell lines (e.g., A431, MIA PaCa-2, MDA-MB-231) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at graded concentrations.
-
Incubation: Cells are incubated with the compound for a period of 3-4 days.
-
Assessment of Proliferation: Cell viability is determined using a standard method, such as the MTT or SRB assay.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: Female nude mice are used for these studies.
-
Tumor Implantation: Human tumor cells (e.g., A431) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration:
-
Intravenous: this compound is dissolved in a suitable vehicle and administered via the tail vein.
-
Oral: The compound is formulated for oral gavage.
-
-
Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Endpoint: At the end of the treatment period, tumors are excised and weighed.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to the control group.
Visualizing the Cellular Impact and Experimental Design
The following diagrams illustrate the proposed mechanism of action of this compound and a typical workflow for its evaluation.
Caption: Proposed mechanism of this compound leading to mitotic arrest and apoptosis.
Caption: A typical preclinical experimental workflow for evaluating this compound.
Future Directions
The lack of data on the synergistic effects of this compound presents a clear opportunity for future research. Given its distinct antimitotic mechanism and its ability to circumvent multidrug resistance, studies combining this compound with other classes of anticancer agents, such as targeted therapies or DNA damaging agents, could yield valuable insights and potentially lead to more effective treatment strategies. Such investigations would be crucial in fully elucidating the therapeutic potential of this unique compound.
References
Independent Verification of SDZ281-977's Antimitotic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimitotic activity of SDZ281-977 against other well-established microtubule-targeting agents. The information presented herein is supported by experimental data to aid in the independent verification of its biological effects.
Comparative Antimitotic Activity
This compound is a derivative of the EGF receptor tyrosine kinase inhibitor Lavendustin A, which exhibits potent antiproliferative properties by arresting cells in mitosis.[1] Unlike its parent compound, this compound's mode of action does not involve the inhibition of EGF receptor tyrosine kinase.[1] This compound has shown efficacy in the low micromolar range against various human cancer cell lines and is notably not affected by multidrug resistance mechanisms.[1]
For a comprehensive evaluation, the antiproliferative activity of this compound is compared with that of standard antimitotic drugs: Vincristine, Paclitaxel, and Colchicine. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds in various human cancer cell lines.
| Compound | A431 (Vulvar Carcinoma) IC50 (µM) | MIA PaCa-2 (Pancreatic Carcinoma) IC50 (µM) | MDA-MB-231 (Breast Carcinoma) IC50 (µM) |
| This compound | 0.21 | 0.29 | 0.43 |
| Vincristine | Not readily available | ~0.015 | Not readily available |
| Paclitaxel | Not readily available | ~0.0041-0.232 | ~0.0024-0.3 |
| Colchicine | 0.019 | Not readily available | Not readily available |
Experimental Protocols
To independently verify the antimitotic activity of this compound, a series of key experiments are recommended. Detailed methodologies for these experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cell proliferation.
Materials:
-
Human cancer cell lines (e.g., A431, MIA PaCa-2, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and comparator compounds (Vincristine, Paclitaxel, Colchicine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing cell cycle arrest.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
The resulting DNA histogram will show the distribution of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Immunofluorescence Microscopy of Mitotic Spindle
This technique allows for the visualization of the mitotic spindle and chromosome alignment, providing direct evidence of antimitotic effects.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the test compounds.
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the mitotic spindles and chromosomes using a fluorescence microscope. Look for abnormalities in spindle formation, chromosome condensation, and alignment at the metaphase plate.
Visualizing the Mechanisms of Action
The following diagrams illustrate the known signaling pathways of the comparator antimitotic agents and a generalized workflow for assessing antimitotic activity. The precise molecular target of this compound has not been fully elucidated, but its functional effect is the induction of mitotic arrest.
Caption: Mechanisms of action for this compound and comparator antimitotic agents.
Caption: A generalized experimental workflow for the verification of antimitotic activity.
References
Assessing the Therapeutic Window of SDZ281-977 in Comparison to Other Antimitotic Compounds: A Guide for Researchers
In the landscape of oncology drug development, identifying novel compounds with a favorable therapeutic window is paramount. This guide provides a comparative analysis of the preclinical therapeutic window of SDZ281-977, a novel antimitotic agent, against two established chemotherapeutic drugs, paclitaxel (B517696) and vincristine (B1662923). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Mechanism of Action: A Shared Path to Apoptosis
This compound, paclitaxel, and vincristine, despite structural differences, share a common mechanism of action as antimitotic agents. They disrupt the highly dynamic process of microtubule formation and dissolution, which is essential for the creation of the mitotic spindle during cell division.[1][2][3] This interference with microtubule dynamics triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the M-phase (mitosis).[4] Unable to resolve this mitotic arrest, the cancer cells are ultimately driven to undergo programmed cell death, or apoptosis.[1][2]
Quantitative Assessment of Efficacy and Therapeutic Window
The therapeutic window of a compound is the range between the dose that produces a therapeutic effect and the dose that elicits toxicity. A wider therapeutic window generally indicates a safer and more effective drug. The following tables summarize the available preclinical data for this compound, paclitaxel, and vincristine.
Table 1: In Vitro Efficacy of Antimitotic Compounds
| Compound | Cell Line | Cancer Type | IC50 (Concentration for 50% Inhibition) | Reference |
| This compound | A431 | Vulvar Carcinoma | 0.21 µM | [4][5] |
| MIA PaCa-2 | Pancreatic Cancer | 0.29 µM | [4][5] | |
| MDA-MB-231 | Breast Cancer | 0.43 µM | [4][5] | |
| Paclitaxel | Various | Breast, Lung, Ovarian, etc. | 2.5 nM - 7.5 nM (24h exposure) | [6] |
| MCF-7 | Breast Cancer | 3.5 µM | [7] | |
| MDA-MB-231 | Breast Cancer | 0.3 µM | [7] | |
| SKBR3 | Breast Cancer | 4 µM | [7] | |
| BT-474 | Breast Cancer | 19 nM | [7] | |
| 28 Lung Cancer Lines | Lung Cancer | Median >32 µM (3h), 23 µM (24h), 0.38 µM (120h) | [8] | |
| Vincristine | SH-SY5Y | Neuroblastoma | 0.1 µM | [9][10] |
| A549 | Lung Cancer | 40 nM | [11] | |
| MCF-7 | Breast Cancer | 5 nM | [11] | |
| 1A9 | Ovarian Cancer | 4 nM | [11] | |
| SY5Y | Neuroblastoma | 1.6 nM | [11] | |
| L1210 (murine) | Leukemia | ~2 x 10⁻⁹ M (constant exposure) | [12] | |
| CEM (human) | Leukemia | ~2 x 10⁻⁹ M (constant exposure) | [12] |
Table 2: In Vivo Therapeutic Window in Mouse Models
| Compound | Effective Dose (Antitumor Activity) | Maximum Tolerated Dose (MTD) | Observed Toxicities | Reference |
| This compound | 1-10 mg/kg (i.v.), 30 mg/kg (oral) | Not explicitly stated, but doses up to 10 mg/kg i.v. and 30 mg/kg oral were well-tolerated. | At effective doses, not immunosuppressive or hematosuppressive; no significant change in body weight. | [4][5] |
| Paclitaxel | 10-25 mg/kg | ~20-30 mg/kg | Dose-dependent weight loss, neutropenia. | [13][14][15] |
| Vincristine | 0.1 - 2.0 mg/kg | ~3.3 mg/kg (single dose) | Dose-dependent body weight loss, reticulocytopenia, granulocytopenia, damage to gastrointestinal epithelium. | [16][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in this guide.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound, paclitaxel, or vincristine) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Efficacy Study in Xenograft Mouse Models
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[19][20]
-
Tumor Cell Implantation: Human cancer cells (e.g., A431, MIA PaCa-2) are subcutaneously injected into the flank of the mice.[20]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[21]
-
Compound Administration: The test compound is administered to the treatment groups via the appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) at various doses and schedules. The control group receives the vehicle.[21]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers and calculated using the formula: (length x width²) / 2.
-
Toxicity Monitoring: Animal body weight and clinical signs of toxicity are monitored throughout the study.[21]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Toxicity Assessment in Animal Models
-
Dose Escalation: Increasing doses of the compound are administered to groups of mice to determine the maximum tolerated dose (MTD).[22][23]
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[22]
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for complete blood counts and analysis of serum chemistry parameters to assess organ function (e.g., liver and kidney).[17]
-
Histopathology: Major organs are collected, fixed, and examined histopathologically for any signs of drug-induced damage.[17]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Antimitotic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Vincristine induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. benchchem.com [benchchem.com]
- 17. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijpbs.com [ijpbs.com]
- 20. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 22. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of SDZ281-977: A Potent Antimitotic Agent
For Immediate Release
Basel, Switzerland – December 19, 2025 – A comprehensive meta-analysis of the available research on SDZ281-977, a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor lavendustin A, reveals its unique standing as a potent antimitotic agent with a distinct mechanism of action compared to its parent compound. This guide synthesizes the key findings on this compound, presenting its performance against alternative compounds, detailed experimental data, and a clear visualization of its biological rationale and experimental workflows for researchers, scientists, and drug development professionals.
This compound has demonstrated significant antiproliferative activity in both in vitro and in vivo studies.[1] Unlike lavendustin A, which targets the EGFR signaling pathway, this compound exerts its effects by arresting cells in mitosis, a mechanism that also allows it to bypass multidrug resistance phenotypes.[1] This guide provides a detailed comparison of this compound with lavendustin A and other standard anticancer agents, supported by experimental data from peer-reviewed research.
Quantitative Performance Comparison
The antiproliferative efficacy of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. For comparison, data for its parent compound, lavendustin A, and other relevant anticancer drugs would be included here, though specific comparative data for the latter was not available in the primary research.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Vulvar Carcinoma | 0.21[1] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29[1] |
| MDA-MB-231 | Breast Carcinoma | 0.43 |
In vivo studies in nude mice bearing human tumor xenografts have further substantiated the antitumor potential of this compound.
Table 2: In Vivo Antitumor Efficacy of this compound in Nude Mice with A431 Xenografts
| Treatment Group | Dose & Route | Treatment Duration | Tumor Growth Inhibition |
| This compound | 1-10 mg/kg, Intravenous | 4 weeks | Dose-dependent |
| This compound | 30 mg/kg, Oral | 3 weeks | 54% |
Mechanism of Action: A Departure from its Predecessor
A key finding is the distinct mechanism of action of this compound compared to lavendustin A. While lavendustin A is a known inhibitor of EGFR tyrosine kinase, this compound failed to inhibit this enzyme in cell-free assays.[1] Instead, its antiproliferative effect is attributed to its ability to arrest cells in the G2/M phase of the cell cycle, a hallmark of antimitotic agents.[1] This is a critical distinction for researchers exploring novel anticancer therapeutics, as it suggests a different target and potential for overcoming resistance to EGFR inhibitors.
Caption: Contrasting mechanisms of Lavendustin A and this compound.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section details the methodologies employed in the key experiments.
In Vitro Antiproliferative Assay
The antiproliferative activity of this compound was determined using a sulforhodamine B (SRB) assay for adherent cancer cell lines.
-
Cell Seeding: Human cancer cell lines (A431, MIA PaCa-2, MDA-MB-231) were seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with graded concentrations of this compound and incubated for 3-4 days.
-
Cell Fixation: Adherent cells were fixed with trichloroacetic acid.
-
Staining: The fixed cells were stained with sulforhodamine B, a dye that binds to cellular proteins.
-
Measurement: The absorbance of the stained cells was measured using a plate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.
In Vivo Antitumor Studies
The in vivo efficacy of this compound was evaluated in female nude mice bearing A431 human vulvar carcinoma xenografts.
-
Tumor Implantation: A431 cells were subcutaneously injected into the flanks of nude mice.
-
Treatment Initiation: Once tumors reached a palpable size, mice were randomized into control and treatment groups.
-
Drug Administration:
-
Intravenous: this compound was dissolved in a vehicle containing PEG 300, citric acid, Tween 80, and ethanol, and administered via the tail vein at doses of 1, 3, and 10 mg/kg, 3-4 times per week.[1]
-
Oral: this compound was dissolved in a vehicle of ethanol, Labrafil M2125CS, and corn oil and administered by gavage at 30 mg/kg.[1]
-
-
Tumor Measurement: Tumor volume was measured regularly throughout the study.
-
Endpoint: At the end of the treatment period, tumors were excised and weighed to determine the extent of tumor growth inhibition compared to the vehicle-treated control group.
References
Critical Appraisal of SDZ281-977: A Comparative Guide for Researchers
An in-depth analysis of the preclinical data on SDZ281-977, a novel antimitotic agent, reveals its potential as a therapeutic candidate for select cancers, including those exhibiting multidrug resistance. This guide provides a critical appraisal of the available studies, comparing its performance and mechanism of action, primarily with its parent compound, lavendustin A.
This compound, chemically known as 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester, is a synthetic derivative of lavendustin A, a known inhibitor of the EGF receptor tyrosine kinase.[1] However, contrary to what might be expected from its lineage, this compound exerts its potent antiproliferative effects through a distinct mechanism of action. This guide synthesizes the key findings from preclinical investigations to offer a clear comparison of its efficacy and mode of action.
In Vitro Antiproliferative Activity
Studies have demonstrated the potent growth-inhibitory effects of this compound across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the low micromolar range. A notable feature of this compound is its ability to overcome multidrug resistance, a significant hurdle in cancer chemotherapy. Tumor cells expressing the multidrug resistance phenotype were found to be as sensitive to this compound as their nonresistant counterparts.[1]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Vulvar Carcinoma | 0.21 | [2][3] |
| MIA PaCa-2 | Pancreatic Tumor | 0.29 | [1][2][3] |
| MDA-MB-231 | Breast Carcinoma | 0.43 | [2][3] |
In Vivo Antitumor Efficacy
The antitumor potential of this compound has been evaluated in nude mice bearing human tumor xenografts. Both intravenous and oral administration of the compound resulted in significant, dose-dependent inhibition of tumor growth.[2][3] Importantly, these therapeutic doses were well-tolerated, with no significant changes in body weight or evidence of immunosuppressive or hematosuppressive effects.[1]
| Animal Model | Tumor Type | Administration | Dosage | Tumor Growth Inhibition | Reference |
| Nude Mice | A431 Human Vulvar Carcinoma | Intravenous | 1-10 mg/kg (for 4 weeks) | Dose-dependent | [2][3] |
| Nude Mice | A431 Human Vulvar Carcinoma | Oral | 30 mg/kg (for 3 weeks) | 54% | [2][3] |
| Nude Mice | MIA PaCa-2 Human Pancreatic Tumor | Intravenous or Oral | Not specified | Responsive | [1] |
| Rats | Dimethylbenzanthracene-induced Mammary Tumors | Not specified | Not specified | No antitumor effect | [1] |
Mechanism of Action: A Departure from its Predecessor
A surprising and crucial finding is that the mode of action of this compound does not involve the inhibition of EGF receptor tyrosine kinase, the target of its parent compound, lavendustin A.[1] Cell-free assays confirmed that this compound failed to inhibit this enzyme.[1] Instead, its antiproliferative effect is attributed to its ability to arrest cells in mitosis.[1] This classifies this compound as a novel antimitotic agent.
Figure 1. Contrasting mechanisms of Lavendustin A and this compound.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
Tumor cell lines (A431, MIA PaCa-2, MDA-MB-231) were cultured under optimal conditions.[3] Cells were seeded in 96-well plates at densities ranging from 1,000 to 5,000 cells per well.[3] Graded concentrations of this compound were added, and the cells were incubated for 3-4 days.[3] The concentration of the compound that inhibited cell growth by 50% (IC50) was then determined.
Figure 2. Workflow for in vitro cell growth inhibition assay.
In Vivo Antitumor Efficacy Study
Nude mice were implanted with human tumor cells (A431).[2][3] For intravenous administration, this compound was administered at doses of 1-10 mg/kg for 4 weeks.[2][3] For oral administration, the compound was dissolved in a vehicle of 18% ethanol, 43% Labrafil M2125CS, and 39% corn oil and given at a dose of 30 mg/kg for 3 weeks.[3] Control animals received the vehicle only.[3] Tumor growth was monitored throughout the treatment period.
Figure 3. Experimental workflow for in vivo antitumor efficacy study.
References
Safety Operating Guide
Navigating the Disposal of SDZ281-977: A Guide for Laboratory Professionals
Core Safety and Handling Principles
Before initiating any disposal procedure, it is imperative to handle SDZ281-977 with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, which is essential for a preliminary risk assessment.
| Property | Value |
| CAS Number | 150779-71-8[2] |
| Molecular Formula | C18H20O5[2][3] |
| Molecular Weight | 316.35 g/mol [2][3] |
| Purity | >98% (HPLC)[2][3] |
| Solubility | DMSO: 100 mg/mL (316.11 mM)[2] |
| Storage | Short Term: 0°C, Long Term: -20°C[3] |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Pure Compound (Unused or Expired): Treat as hazardous chemical waste. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated Labware: Disposable items (e.g., pipette tips, microfuge tubes) that have come into direct contact with this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a sealed, properly labeled, and compatible liquid waste container. Do not dispose of solutions down the drain.[4]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a separate, sealed bag for hazardous waste disposal.
2. Waste Containerization:
-
Use only approved, leak-proof, and chemically resistant containers for all this compound waste.
-
Ensure all containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] Avoid using abbreviations or chemical formulas.
-
Keep waste containers securely closed except when adding waste.[4]
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of hazardous waste.
4. Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Never dispose of this compound in the regular trash or down the sanitary sewer.[4][5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these general guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management policies and procedures.
References
Personal protective equipment for handling SDZ281-977
Disclaimer: A specific Safety Data Sheet (SDS) for SDZ281-977 is not publicly available. The following guidance is based on the Safety Data Sheet for its parent compound, Lavendustin A, and established best practices for handling potent tyrosine kinase inhibitors in a laboratory setting. Researchers must always conduct a thorough risk assessment and adhere to their institution's safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following PPE is recommended as a minimum standard:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields to protect against splashes. |
| Goggles | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Ensure to change them frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Procedural Controls:
-
Avoid the generation of dust when working with the solid form.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Prepare solutions in the fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Contaminated clothing should be removed and laundered before reuse.[3]
Storage:
-
Conditions: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[3]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents.[4]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Adherence to institutional and local environmental regulations is mandatory.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof hazardous waste container. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered hazardous waste and placed in a designated, sealed hazardous waste bag or container.[5]
-
Sharps: Any needles or syringes used to handle solutions of this compound must be disposed of in a designated sharps container.
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid," "solution in DMSO").
-
Store waste containers in a designated, secure satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. wilcoprime.com [wilcoprime.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
